Product packaging for 4,7-Dibromo-3-hydroxy-2-naphthoic acid(Cat. No.:CAS No. 1779-10-8)

4,7-Dibromo-3-hydroxy-2-naphthoic acid

Cat. No.: B157494
CAS No.: 1779-10-8
M. Wt: 345.97 g/mol
InChI Key: WNMKUIQCIRAXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dibromo-3-hydroxy-2-naphthoic acid is a useful research compound. Its molecular formula is C11H6Br2O3 and its molecular weight is 345.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6Br2O3 B157494 4,7-Dibromo-3-hydroxy-2-naphthoic acid CAS No. 1779-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMKUIQCIRAXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061959
Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-10-8
Record name 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1779-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1779-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dibromo-3-hydroxy-2-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathway for 4,7-dibromo-3-hydroxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis protocol, this guide outlines a scientifically grounded, proposed pathway based on established principles of organic chemistry, particularly electrophilic aromatic substitution on naphthalene systems. Detailed hypothetical experimental protocols, key quantitative data, and visualizations are presented to aid researchers in the practical synthesis of this compound.

Proposed Synthetic Pathway

The most logical and efficient route to this compound commences with the commercially available starting material, 3-hydroxy-2-naphthoic acid. The synthesis involves a two-step electrophilic bromination, leveraging the directing effects of the hydroxyl and carboxylic acid functional groups on the naphthalene ring.

Step 1: Monobromination to yield 4-bromo-3-hydroxy-2-naphthoic acid.

The initial bromination is predicted to occur at the C4 position. This regioselectivity is governed by the powerful activating and ortho-, para- directing effect of the hydroxyl group at C3, which strongly outweighs the deactivating and meta- directing effect of the carboxylic acid group at C2. Both substituents direct incoming electrophiles to the C4 position, making it the most electronically favorable site for the first bromine addition.

Step 2: Second bromination to yield this compound.

Subsequent bromination of the 4-bromo-3-hydroxy-2-naphthoic acid intermediate is anticipated to take place at the C7 position. With the highly activated C4 position now occupied, the next most favorable position for electrophilic attack is C7. This position is meta to the deactivating carboxylic acid group and is also influenced by the activating effect of the hydroxyl group.

A potential one-pot synthesis by controlling the stoichiometry of the brominating agent may also be feasible, though a stepwise approach generally offers better control over the reaction and purity of the final product.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed two-step synthesis. These protocols are based on analogous bromination reactions of naphthol and naphthoic acid derivatives. Researchers should consider these as a starting point and may need to optimize the conditions for their specific laboratory setup.

Synthesis of 4-bromo-3-hydroxy-2-naphthoic acid (Intermediate)

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Distilled water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the orange color of excess bromine dissipates.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 4-bromo-3-hydroxy-2-naphthoic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Synthesis of this compound (Final Product)

Materials:

  • 4-bromo-3-hydroxy-2-naphthoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Distilled water

  • Ice

Procedure:

  • In a similar setup as the first step, dissolve the purified 4-bromo-3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid.

  • Heat the mixture to 50-60 °C to ensure complete dissolution.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30 minutes.

  • Maintain the reaction temperature at 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bisulfite solution.

  • Precipitate the product by adding the reaction mixture to ice-water.

  • Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetic acid or a mixture of dioxane and water).

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3-hydroxy-2-naphthoic acidC₁₁H₈O₃188.18Yellow solid
4-bromo-3-hydroxy-2-naphthoic acidC₁₁H₇BrO₃267.08Solid
7-bromo-3-hydroxy-2-naphthoic acidC₁₁H₇BrO₃267.08Powder
This compoundC₁₁H₆Br₂O₃345.97Solid

Table 1: Physicochemical Properties of Compounds in the Synthesis Pathway.

Reaction StepReactantBrominating AgentSolventTemperatureReaction TimeExpected Yield
Synthesis of 4-bromo-3-hydroxy-2-naphthoic acid3-hydroxy-2-naphthoic acidBromineGlacial Acetic Acid0 °C to RT3-5 hours70-85%
Synthesis of this compound4-bromo-3-hydroxy-2-naphthoic acidBromineGlacial Acetic Acid60-70 °C4-6 hours60-75%

Table 2: Summary of Hypothetical Reaction Conditions and Expected Yields.

Mandatory Visualizations

To further elucidate the proposed synthesis, the following diagrams have been generated using Graphviz.

Synthesis_Pathway Start 3-Hydroxy-2-naphthoic Acid Intermediate 4-Bromo-3-hydroxy-2-naphthoic Acid Start->Intermediate Bromine, Acetic Acid Final This compound Intermediate->Final Bromine, Acetic Acid Experimental_Workflow cluster_step1 Step 1: Monobromination cluster_step2 Step 2: Dibromination Dissolution1 Dissolve 3-hydroxy-2-naphthoic acid in acetic acid Bromination1 Add Bromine solution dropwise at 0-5 °C Dissolution1->Bromination1 Reaction1 Stir at room temperature Bromination1->Reaction1 Quench1 Quench with NaHSO3 Reaction1->Quench1 Precipitation1 Precipitate in ice-water Quench1->Precipitation1 Filtration1 Filter and wash Precipitation1->Filtration1 Purification1 Recrystallize to get 4-bromo-3-hydroxy-2-naphthoic acid Filtration1->Purification1 Dissolution2 Dissolve 4-bromo-3-hydroxy-2-naphthoic acid in acetic acid Purification1->Dissolution2 Intermediate Bromination2 Add Bromine solution dropwise at 60-70 °C Dissolution2->Bromination2 Reaction2 Stir at 60-70 °C Bromination2->Reaction2 Quench2 Quench with NaHSO3 Reaction2->Quench2 Precipitation2 Precipitate in ice-water Quench2->Precipitation2 Filtration2 Filter and wash Precipitation2->Filtration2 Purification2 Recrystallize to get This compound Filtration2->Purification2

Spectroscopic Profile of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid and outlines detailed experimental protocols for their determination. Due to the limited availability of published empirical data for this specific molecule, this document leverages established principles of spectroscopic analysis for structurally related aromatic and halogenated compounds to predict its spectral characteristics. The guide details methodologies for Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS). The included experimental workflows and data presentation formats are designed to support researchers in the characterization of this and similar compounds.

Introduction

This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid, a common building block in organic synthesis. The introduction of two bromine atoms is expected to significantly influence its electronic and magnetic environment, leading to distinct spectroscopic features. Accurate characterization of these properties is crucial for its application in medicinal chemistry, materials science, and as a synthetic intermediate. This guide provides a framework for obtaining and interpreting the spectroscopic data for this compound.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-1~8.0-8.5-Doublet
H-5~7.8-8.2-Doublet
H-6~7.5-7.9-Doublet of doublets
H-8~8.5-9.0-Singlet
-OHVariable (broad singlet)-Dependent on solvent and concentration
-COOHVariable (broad singlet)~165-175Dependent on solvent and concentration
C-1-~125-130
C-2-~110-115
C-3-~150-155
C-4-~115-120
C-4a-~130-135
C-5-~128-132
C-6-~127-130
C-7-~120-125
C-8-~130-135
C-8a-~125-130

Note: Predicted values are based on the analysis of similar naphthoic acid and bromonaphthalene derivatives. Actual values may vary based on solvent and experimental conditions.

UV-Visible and Fluorescence Spectroscopy

The naphthalene core of the molecule is expected to exhibit strong UV absorption and fluorescence.[1]

Table 2: Predicted UV-Visible and Fluorescence Properties

Parameter Predicted Value Notes
UV-Vis
λmax (absorption)~220-240 nm, ~280-300 nm, ~330-350 nmMultiple bands are characteristic of polycyclic aromatic hydrocarbons.[2]
Molar Absorptivity (ε)HighExpected due to the extended π-system.
Fluorescence
λex (excitation)Corresponds to absorption maxima
λem (emission)~350-450 nmA significant Stokes shift is anticipated.
Quantum Yield (ΦF)Moderate to HighNaphthalene derivatives are known to be fluorescent.[1]
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and isotopic distribution, which is particularly informative due to the presence of two bromine atoms.

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Relative Intensity Notes
[M]⁺Based on C₁₁H₆Br₂O₃~50%Corresponding to the molecular ion with two ⁷⁹Br isotopes.
[M+2]⁺[M]⁺ + 2~100%Corresponding to the molecular ion with one ⁷⁹Br and one ⁸¹Br isotope.[3][4]
[M+4]⁺[M]⁺ + 4~50%Corresponding to the molecular ion with two ⁸¹Br isotopes.[3][4]

Note: The characteristic 1:2:1 isotopic pattern for two bromine atoms is a key diagnostic feature.[3][4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon chemical environments and connectivity.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[5]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[5]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine C-H one-bond and multiple-bond correlations, respectively.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and report chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz.

    • Report ¹³C NMR chemical shifts in ppm.

UV-Visible and Fluorescence Spectroscopy

Objective: To characterize the electronic absorption and emission properties.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, cyclohexane).

    • Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

    • A spectrofluorometer.

  • Data Acquisition:

    • UV-Vis:

      • Record the absorption spectrum over a range of approximately 200-600 nm.

      • Use the pure solvent as a blank.

    • Fluorescence:

      • Record the emission spectrum by exciting at the determined absorption maxima (λmax).

      • Record the excitation spectrum by monitoring the emission at the determined emission maximum (λem).

  • Data Processing:

    • Report the λmax values for absorption and the λem for emission.

    • If concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization technique.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.

    • Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

  • Data Processing:

    • Identify the molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺ or [M-H]⁻, [M-H+2]⁻, [M-H+4]⁻).

    • Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

    • Use the accurate mass measurement to predict the elemental formula.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow start Start: This compound Sample nmr NMR Spectroscopy start->nmr uv_vis_fluor UV-Vis & Fluorescence Spectroscopy start->uv_vis_fluor ms Mass Spectrometry start->ms h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC) nmr->two_d_nmr uv_vis UV-Vis Absorption uv_vis_fluor->uv_vis fluorescence Fluorescence Emission & Excitation uv_vis_fluor->fluorescence data_analysis Integrated Data Analysis & Structure Elucidation ms->data_analysis h_nmr->data_analysis c_nmr->data_analysis two_d_nmr->data_analysis uv_vis->data_analysis fluorescence->data_analysis report Final Spectroscopic Report data_analysis->report

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the detailed experimental protocols for NMR, UV-Vis, fluorescence, and mass spectrometry, researchers can obtain the necessary data to confirm the structure and understand the physicochemical properties of this compound. The predicted spectroscopic data and the visualized workflow serve as valuable resources for planning and executing these analyses.

References

An In-Depth Technical Guide to 4,7-Dibromo-3-hydroxy-2-naphthoic Acid (CAS: 1779-10-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromo-3-hydroxy-2-naphthoic acid, also known by its synonym 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid, is a halogenated aromatic compound with emerging significance in biochemical and pharmacological research. This technical guide provides a comprehensive overview of its known properties, biological activity, and relevant experimental protocols. Notably, this compound has been identified as a potent inhibitor of Babesia microti lactate dehydrogenase (BmLDH), a crucial enzyme in the parasite's anaerobic metabolism, highlighting its potential as a lead compound for the development of novel anti-parasitic drugs. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of its mechanism of action and related metabolic pathways.

Chemical and Physical Properties

This compound is a solid, appearing as a light yellow to yellow-green powder or crystal.[1] Its core structure is a naphthalene ring substituted with two bromine atoms, a hydroxyl group, and a carboxylic acid group.[2] These functional groups contribute to its chemical reactivity, including its acidic nature and potential for hydrogen bonding, which influences its solubility and interactions with biological targets.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1779-10-8[2]
Molecular Formula C₁₁H₆Br₂O₃[2]
Molecular Weight 345.97 g/mol [2]
Appearance Light yellow to yellow-green powder/crystal[1]
Purity >98.0% (GC)[1]
Melting Point 251-255 °C[3]

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly available literature. However, data for the closely related parent compound, 3-hydroxy-2-naphthoic acid, and other substituted naphthoic acids can provide a reference for structural confirmation.

Note: Specific ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry spectra for this compound are not available in the reviewed literature.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, general methods for the synthesis of related brominated naphthoic acids often involve the bromination of a hydroxy-naphthoic acid precursor. For example, the synthesis of 6-bromo-2-naphthoic acid has been achieved by reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to yield 6-amino-2-naphthoic acid, followed by a diazotization reaction and subsequent reaction with copper bromide.[6] It is plausible that a similar multi-step synthesis involving the selective bromination of 3-hydroxy-2-naphthoic acid could be employed.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its potent inhibition of Babesia microti lactate dehydrogenase (BmLDH). B. microti is a protozoan parasite responsible for human babesiosis, a malaria-like illness. The parasite relies heavily on anaerobic glycolysis for its energy supply, making LDH a critical enzyme for its survival.[7]

The inhibition of BmLDH by this compound disrupts the conversion of pyruvate to lactate, a crucial step for regenerating NAD⁺ required for glycolysis to continue. This disruption of the parasite's central energy metabolism is the proposed mechanism for its anti-parasitic activity.

Table 2: In Vitro Activity of this compound against B. microti and BmLDH

ParameterValueSource(s)
IC₅₀ (anti-B. microti) 84.83 ± 6.96 µM[8]
Selectivity Index (SI) 2.6 (Vero cells)[9]
Target Enzyme Babesia microti lactate dehydrogenase (BmLDH)[7]
K D (Binding Affinity to BmLDH) 3.988 x 10⁻⁸ M[9]
k a (Association Rate Constant) Faster than DHNA[9]
k d (Dissociation Rate Constant) Faster than DHNA[9]

DHNA: 3,5-dihydroxy-2-naphthoic acid, another compound tested in the same study.

Signaling and Metabolic Pathway Context

The inhibition of lactate dehydrogenase by this compound directly impacts the central metabolic pathway of Babesia microti. By blocking the conversion of pyruvate to lactate, the compound disrupts the parasite's ability to generate ATP through glycolysis, especially under the anaerobic conditions of the host's red blood cells.

Babesia_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP BmLDH BmLDH Pyruvate->BmLDH NAD+ Lactate Lactate BmLDH->Lactate NADH DBHCA 4,7-Dibromo-3-hydroxy- 2-naphthoic acid DBHCA->BmLDH Inhibition

Inhibition of BmLDH by this compound.

Experimental Protocols

Babesia microti Lactate Dehydrogenase (BmLDH) Inhibition Assay

The following is a generalized protocol based on the methodology described for testing inhibitors of BmLDH.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant BmLDH.

Materials:

  • Recombinant BmLDH

  • This compound (DBHCA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Tris-HCl with appropriate pH)

  • L-Lactic acid

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DBHCA in DMSO.

    • Prepare working solutions of BmLDH, lactic acid, and NAD⁺ in the reaction buffer.

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer.

    • Add serial dilutions of the DBHCA solution to the wells. A DMSO control (without inhibitor) should be included.

    • Add the BmLDH enzyme solution to all wells.

    • Initiate the reaction by adding the substrates, lactic acid and NAD⁺.

  • Data Collection:

    • Measure the absorbance at 340 nm (to monitor the formation of NADH) at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

BmLDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution DBHCA Stock (in DMSO) Serial_Dilution Serial Dilution of DBHCA Stock_Solution->Serial_Dilution Working_Solutions Enzyme, Substrates (in Buffer) Add_Enzyme Add BmLDH Working_Solutions->Add_Enzyme Serial_Dilution->Add_Enzyme Add_Substrates Add Lactic Acid & NAD+ Add_Enzyme->Add_Substrates Measure_Absorbance Measure Absorbance (340 nm) Add_Substrates->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

References

Physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,7-Dibromo-3-hydroxy-2-naphthoic acid, a compound of interest for its potential biological activities. This document includes key physicochemical data, detailed experimental protocols, and insights into its known mechanism of action. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known by its synonym 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid, is a halogenated derivative of 3-hydroxy-2-naphthoic acid. Its chemical structure suggests potential for various biological activities, which are of interest to researchers in drug discovery and development. This guide aims to consolidate the available technical information on this compound to facilitate further research and application.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name This compoundN/A
Synonym 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid[1]
CAS Number 1779-10-8[1]
Molecular Formula C₁₁H₆Br₂O₃[1]
Molecular Weight 345.97 g/mol [1]
Appearance Light yellow to yellow to green powder/crystal
Melting Point 251-255 °C[2]
Purity >98.0% (GC)

Synthesis

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Product cluster_purification Purification 3-Hydroxy-2-naphthoic_acid 3-Hydroxy-2-naphthoic Acid Bromination Bromination 3-Hydroxy-2-naphthoic_acid->Bromination Target_Compound This compound Bromination->Target_Compound Crude Product Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Bromination Solvent Solvent (e.g., Acetic Acid) Solvent->Bromination Purification_Step Purification (e.g., Recrystallization) Target_Compound->Purification_Step Final_Product Purified this compound Purification_Step->Final_Product Pure Product

A potential synthetic workflow for this compound.

Spectral Data

Detailed spectral data for this compound are not available in the public domain. Researchers are advised to acquire their own spectral data upon synthesis or purchase of the compound for definitive identification and characterization.

Biological Activity and Mechanism of Action

Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH)

Research has identified 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid, a synonym for this compound, as an inhibitor of Babesia microti lactate dehydrogenase (BmLDH).[3][4] B. microti is a parasitic protozoan that causes the disease babesiosis, and BmLDH is a crucial enzyme in its anaerobic metabolism for ATP production.[3][5] Inhibition of this enzyme presents a potential therapeutic strategy against this parasite.

The inhibitory activity of the compound against recombinant BmLDH (rBmLDH) has been demonstrated, showing selectivity over human LDH.[3] The half-maximal inhibitory concentration (IC₅₀) for rBmLDH was determined to be 53.89 ± 13.28 μM.[5]

Signaling Pathway

The mechanism of action involves the direct inhibition of the BmLDH enzyme, thereby disrupting the parasite's energy metabolism. This disruption of the glycolytic pathway is the primary signaling event leading to the observed anti-parasitic effect.

Compound 4,7-Dibromo-3-hydroxy- 2-naphthoic acid BmLDH Babesia microti Lactate Dehydrogenase (BmLDH) Compound->BmLDH Inhibits Glycolysis Anaerobic Glycolysis BmLDH->Glycolysis Catalyzes Parasite Parasite Viability ATP ATP Production Glycolysis->ATP ATP->Parasite

Inhibition of BmLDH by this compound.

Experimental Protocols

In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of this compound against BmLDH, based on established methodologies.[5]

Materials:

  • Recombinant Babesia microti lactate dehydrogenase (rBmLDH)

  • This compound

  • LDH Assay Buffer

  • LDH Substrate Mix

  • NADH Standard

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to achieve the desired final concentrations for the assay.

    • Reconstitute the LDH Substrate Mix and NADH Standard according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.

    • Add the rBmLDH enzyme solution to all wells except the blank.

    • Add the LDH Assay Buffer to bring the total volume in each well to the desired pre-incubation volume.

    • Incubate the plate for a specified time at the optimal temperature for the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the LDH Substrate Mix to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) at time zero (T_initial_).[5]

    • Incubate the plate at the reaction temperature for a defined period (e.g., 5 minutes).[5]

    • Measure the final absorbance (T_final_).

  • Data Analysis:

    • Calculate the change in absorbance (ΔAbsorbance = T_final_ - T_initial_).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using appropriate software.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare compound dilutions C Add compound, enzyme, and buffer to plate A->C B Prepare enzyme and substrate solutions B->C D Pre-incubate C->D E Add substrate to initiate reaction D->E F Measure initial absorbance (T_initial) E->F G Incubate for reaction time F->G H Measure final absorbance (T_final) G->H I Calculate ΔAbsorbance H->I J Determine % Inhibition I->J K Calculate IC50 J->K

References

Crystal Structure of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 4,7-Dibromo-3-hydroxy-2-naphthoic acid. Due to the current absence of a publicly available, experimentally determined crystal structure for this specific compound, this document focuses on its chemical properties, plausible synthesis and crystallization methodologies, and its potential biological significance. Drawing parallels from structurally related brominated aromatic compounds, a likely interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway is explored as a key area for future research. This guide aims to serve as a foundational resource for researchers investigating this compound for applications in medicinal chemistry and drug development.

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of bromine atoms and hydroxyl and carboxylic acid functional groups on the naphthalene scaffold suggests its potential for diverse chemical interactions and biological activities. Halogenated aromatic hydrocarbons are of significant interest in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability, and to participate in specific binding interactions with biological targets. The biological activities of similar brominated phenolic compounds are known to include antimicrobial, antioxidant, and enzyme inhibitory effects.[1] This guide synthesizes the currently available information on this compound to facilitate further investigation.

Physicochemical Properties

While a complete crystallographic dataset is not available, fundamental physicochemical properties have been reported and are summarized in Table 1.

PropertyValueSource
Chemical Formula C₁₁H₆Br₂O₃[2][3]
Molecular Weight 345.97 g/mol N/A
CAS Number 1779-10-8[2][3]
Appearance Light yellow to yellow to green powder/crystal[2]
Purity >98.0% (GC)[2]
Synonyms 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic Acid[2][3]
Melting Point 251-255 °C[4]

Experimental Protocols

Synthesis of this compound

Workflow for a plausible synthesis:

G start 2-Naphthol step1 Kolbe-Schmitt Reaction (CO₂, high T & P) start->step1 intermediate 3-Hydroxy-2-naphthoic acid step1->intermediate step2 Bromination (e.g., Br₂ in a suitable solvent) intermediate->step2 product This compound step2->product

Plausible synthetic workflow for this compound.
Crystallization of Aromatic Carboxylic Acids

The purification of the final product would typically be achieved through recrystallization. The choice of solvent is critical and is determined by the solubility of the carboxylic acid at different temperatures.

General Crystallization Protocol:

  • Solvent Selection: The crude aromatic carboxylic acid is tested for its solubility in a range of solvents (e.g., ethanol, methanol, acetic acid, toluene, or mixtures with water) at room temperature and at the solvent's boiling point. An ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: The crude product is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. Slow cooling generally promotes the formation of larger, purer crystals.

  • Isolation and Washing: The formed crystals are collected by filtration (e.g., using a Büchner funnel). The crystals are then washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Potential Biological Activity and Signaling Pathway Involvement

While the specific biological targets of this compound have not been elucidated, many halogenated aromatic hydrocarbons are known to be ligands for the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[6][7][8]

The Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is in a complex with several chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23.[8] Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., this compound) ahr_complex AhR-HSP90-AIP-p23 Complex ligand->ahr_complex Binding ahr_ligand AhR-Ligand Complex ahr_complex->ahr_ligand Translocation ahr_arnt AhR/ARNT Heterodimer ahr_ligand->ahr_arnt Dimerization arnt ARNT arnt->ahr_arnt xre XRE (DNA) ahr_arnt->xre Binding gene_expression Target Gene Transcription xre->gene_expression Activation

Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Given the structural similarities of this compound to known AhR ligands, it is plausible that this compound could act as an agonist or antagonist of this pathway. Further experimental validation is required to confirm this hypothesis and to determine the downstream effects on gene expression and cellular function.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a definitive crystal structure is not yet available, this guide provides a summary of its known properties and outlines plausible experimental approaches for its synthesis and purification. The potential interaction with the Aryl Hydrocarbon Receptor signaling pathway presents an exciting avenue for future research. Elucidation of the crystal structure and comprehensive biological evaluation are critical next steps to fully understand the therapeutic potential of this and related compounds.

References

Navigating the Stability and Degradation of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific stability and degradation of 4,7-Dibromo-3-hydroxy-2-naphthoic acid is limited. This guide provides a comprehensive framework based on the known properties of its parent compound, 3-hydroxy-2-naphthoic acid, and general principles of brominated aromatic compound chemistry. The experimental protocols and potential degradation pathways described herein are intended to serve as a strategic guide for initiating stability studies.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its stability. While specific experimental data for this compound is scarce, a compilation of data for the parent compound, 3-hydroxy-2-naphthoic acid, provides a baseline for estimation.

Property3-Hydroxy-2-naphthoic acidThis compound (Predicted/Inferred)Data Source
Molecular Formula C₁₁H₈O₃C₁₁H₆Br₂O₃N/A
Molar Mass 188.18 g/mol 345.98 g/mol N/A
Melting Point 222-223 °CLikely higher due to increased molecular weight and intermolecular forces.[1][2]
pKa ~2.8-4.2 (carboxylic acid)Expected to be in a similar range, potentially slightly more acidic due to the electron-withdrawing nature of bromine.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.Similar solubility profile expected.[4]

Stability Profile: A Multifaceted Consideration

The stability of a pharmaceutical compound is assessed under various stress conditions to predict its shelf-life and identify potential degradation products. For this compound, a comprehensive stability program should evaluate its thermal, photolytic, and chemical stability.

Thermal Stability

Elevated temperatures can induce decarboxylation and other degradation reactions in aromatic carboxylic acids.

General Observations for Aromatic Carboxylic Acids:

  • Decarboxylation: A common degradation pathway for naphthoic acids at high temperatures, leading to the loss of the carboxylic acid group as carbon dioxide.

  • Oxidation: The presence of a hydroxyl group on the naphthalene ring may increase susceptibility to oxidation, which can be accelerated by heat.

A study on the hydrothermal stability of various aromatic carboxylic acids revealed that while benzoic acid is relatively stable, dicarboxylic acids like terephthalic acid and 2,6-naphthalene dicarboxylic acid undergo decarboxylation at temperatures around 350°C.[5][6]

Photostability

Exposure to light, particularly UV radiation, can trigger photochemical reactions, leading to degradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[2][7][8]

Potential Photodegradation Pathways:

  • Photo-oxidation: The naphthalene ring system is susceptible to photo-oxidation, which can lead to the formation of quinone-like structures and other oxidized derivatives.

  • Dehalogenation: Carbon-bromine bonds can be susceptible to photolytic cleavage, leading to the formation of debrominated species and potentially radical-mediated side reactions.

Chemical Stability

The chemical stability of this compound should be evaluated across a range of pH values and in the presence of oxidative and reductive agents.

  • pH Stability: The carboxylic acid and hydroxyl groups are ionizable, and their charge state will vary with pH. This can influence the compound's reactivity and degradation profile. Stability studies are typically conducted at acidic, neutral, and basic pH values.

  • Oxidative Degradation: The electron-rich aromatic ring, substituted with a hydroxyl group, is prone to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide are essential.

  • Reductive Degradation: While less common for this structure, assessing stability in the presence of reducing agents can provide a complete picture of its chemical liabilities.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, plausible routes can be proposed based on the chemistry of related compounds.

Potential Degradation Pathways A This compound B Decarboxylation (Thermal Stress) A->B Heat C Photo-oxidation (Light Exposure) A->C Light (hν) D Dehalogenation (Photolytic/Reductive Stress) A->D Light/Reducing Agent E Hydrolysis (pH Extremes) A->E H₂O / H⁺ or OH⁻ F 4,7-Dibromo-2-naphthol B->F G Oxidized Products (e.g., Quinones) C->G H Debrominated Species D->H I Hydrolytic Products E->I

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, is a prerequisite for any stability study.

General Experimental Workflow

The following diagram outlines a general workflow for assessing the stability of a new chemical entity like this compound.

General Stability Testing Workflow A Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B Forced Degradation Studies A->B C Thermal Stress B->C D Photolytic Stress B->D E Chemical Stress (Acid, Base, Oxidation) B->E F Identify Degradation Products (e.g., LC-MS/MS, NMR) C->F D->F E->F G Long-Term & Accelerated Stability Studies (ICH Guidelines) F->G H Data Analysis & Shelf-Life Determination G->H

Caption: A generalized workflow for conducting stability studies.

Detailed Methodologies

Thermal Stability (Forced Degradation):

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). A solid-state sample should also be tested.

  • Stress Conditions: Expose the samples to elevated temperatures (e.g., 60°C, 80°C, and 100°C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light.

  • Analysis: At each time point, withdraw an aliquot, dilute appropriately, and analyze by the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample.

Photostability (Forced Degradation):

  • Sample Preparation: Prepare solutions and solid-state samples as for thermal stability testing.

  • Stress Conditions: Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the exposed and control samples by HPLC.

Chemical Stability (Forced Degradation):

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set time.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a set time.

  • Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Analysis: At appropriate time points, neutralize the acid and base samples, and analyze all samples by HPLC.

Summary and Recommendations

  • Establish a comprehensive stability profile.

  • Identify and characterize potential degradation products.

  • Develop appropriate storage and handling conditions.

  • Fulfill regulatory requirements for drug development.

It is strongly recommended that initial efforts focus on the development of a robust, stability-indicating analytical method. This will be the cornerstone of all subsequent stability assessments. Furthermore, leveraging advanced analytical techniques such as LC-MS/MS and NMR will be essential for the structural elucidation of any degradation products that are formed.

References

An In-depth Technical Guide to 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Dibromo-3-hydroxy-2-naphthoic acid, a halogenated derivative of 3-hydroxy-2-naphthoic acid, has emerged as a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery and history, a plausible synthetic pathway, and a detailed examination of its biological activity, with a focus on its potential as an antiparasitic agent. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to enable reproducibility. Furthermore, a visualization of its mechanism of action is provided to illustrate its therapeutic potential.

Discovery and History

The precise historical account of the initial synthesis of this compound is not well-documented in readily available literature. However, its discovery can be situated within the broader context of the systematic exploration of halogenated naphthalene derivatives throughout the 20th century. The parent molecule, 3-hydroxy-2-naphthoic acid, has been a known industrial chemical for over a century, primarily used in the synthesis of azo dyes and pigments. The introduction of bromine atoms to aromatic rings is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and biological activity of compounds. It is therefore likely that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of brominated naphthoic acid derivatives for various applications, including pharmaceuticals and material science.

A significant recent development in the history of this compound is its identification as a potential therapeutic agent against the parasitic protozoan Babesia microti, the causative agent of human babesiosis. A 2020 study by He et al. identified "1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid" (an isomer and synonym) as an inhibitor of the parasite's lactate dehydrogenase enzyme, highlighting its potential in drug development.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1779-10-8
Molecular Formula C₁₁H₆Br₂O₃
Molecular Weight 345.97 g/mol
Appearance Solid
Melting Point 251-255 °C
Synonyms 1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acid

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established bromination methods for aromatic compounds. The most direct approach would be the electrophilic bromination of 3-hydroxy-2-naphthoic acid. The hydroxyl and carboxylic acid groups are activating and directing groups, which will influence the position of bromination. The use of a suitable brominating agent and reaction conditions would be crucial to achieve the desired 4,7-dibromo substitution pattern.

A potential synthetic workflow is outlined below:

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product 3-Hydroxy-2-naphthoic_acid 3-Hydroxy-2-naphthoic acid Bromination Electrophilic Bromination 3-Hydroxy-2-naphthoic_acid->Bromination 4_7_Dibromo_3_hydroxy_2_naphthoic_acid This compound Bromination->4_7_Dibromo_3_hydroxy_2_naphthoic_acid Reagents Brominating Agent (e.g., Br₂, NBS) Solvent (e.g., Acetic Acid, Dichloromethane) Optional: Catalyst (e.g., FeBr₃) Reagents->Bromination

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Bromination (Hypothetical)

Objective: To synthesize this compound via electrophilic bromination of 3-hydroxy-2-naphthoic acid.

Materials:

  • 3-Hydroxy-2-naphthoic acid

  • N-Bromosuccinimide (NBS) or liquid Bromine

  • Anhydrous solvent (e.g., Dichloromethane, Acetic Acid)

  • Lewis acid catalyst (optional, e.g., Iron(III) bromide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-2-naphthoic acid in the chosen anhydrous solvent.

  • If using a catalyst, add it to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., NBS in the solvent or liquid bromine) to the reaction mixture via a dropping funnel. The molar equivalents of the brominating agent will need to be optimized to favor di-substitution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution to remove excess bromine).

  • Perform an aqueous workup to separate the organic and aqueous layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require experimental optimization.

Biological Activity and Therapeutic Potential

The most significant reported biological activity of this compound is its inhibitory effect on the lactate dehydrogenase (LDH) of Babesia microti (BmLDH).[1][2][3][4] This parasite relies heavily on anaerobic glycolysis for its energy supply, making BmLDH a crucial enzyme for its survival and a promising drug target.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from the study by He et al. (2020), where the compound is referred to as DBHCA (1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid).

Table 1: Inhibitory Activity against BmLDH and B. microti Growth [1][2][3][4]

ParameterValue (µM)
IC₅₀ against recombinant BmLDH 53.89 ± 13.28
IC₅₀ for in vitro growth of B. microti 84.83 ± 6.96

Table 2: Kinetic Parameters of Binding to BmLDH [2]

ParameterValue
Dissociation Constant (K_D) 3.988 x 10⁻⁸ M
Association Rate Constant (k_a) (Not explicitly stated in the abstract)
Dissociation Rate Constant (k_d) (Not explicitly stated in the abstract)

Table 3: Cytotoxicity and Selectivity [1][2][3][4]

Cell LineCC₅₀ (µM)Selectivity Index (SI)
Vero cells > 2502.6

The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (CC₅₀) against a mammalian cell line to the inhibitory concentration (IC₅₀) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.

Proposed Mechanism of Action

The data strongly suggest that this compound exerts its antiparasitic effect by inhibiting the enzymatic activity of BmLDH. By blocking this key enzyme in the glycolytic pathway, the compound disrupts the parasite's energy metabolism, leading to growth inhibition.

G cluster_parasite Babesia microti Metabolism cluster_inhibitor Inhibitor Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate reversible ATP ATP (Energy) Pyruvate->ATP -> Energy Production BmLDH BmLDH (Lactate Dehydrogenase) DBHN 4,7-Dibromo-3-hydroxy- 2-naphthoic acid DBHN->BmLDH Inhibition

Caption: Inhibition of B. microti lactate dehydrogenase (BmLDH) by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by He et al. (2020).

Inhibition of Recombinant BmLDH Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant BmLDH.

Materials:

  • Recombinant BmLDH enzyme

  • This compound (DBHCA) stock solution (in DMSO)

  • Reaction buffer

  • Substrates: Pyruvate and NADH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, recombinant BmLDH, and the various concentrations of the test compound.

  • Initiate the enzymatic reaction by adding the substrates (pyruvate and NADH).

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the percentage of inhibition for each concentration of the compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Growth Inhibition of B. microti

Objective: To determine the IC₅₀ of this compound against the in vitro growth of B. microti.

Materials:

  • B. microti-infected red blood cells

  • Complete culture medium (e.g., M199)

  • 96-well culture plate

  • Incubator with controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

  • Giemsa stain

  • Microscope

Procedure:

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • In a 96-well plate, add the B. microti-infected red blood cells and the different concentrations of the test compound.

  • Incubate the plate for a specified period (e.g., 72 hours) under the controlled atmosphere.

  • After incubation, prepare thin blood smears from each well.

  • Stain the smears with Giemsa stain.

  • Determine the parasitemia (percentage of infected red blood cells) for each concentration by counting under a microscope.

  • Calculate the percentage of growth inhibition for each concentration relative to an untreated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero cells

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plate

  • Cell viability reagent (e.g., MTT, XTT)

  • Microplate reader

Procedure:

  • Seed the Vero cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to an untreated control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a halogenated naphthoic acid derivative with demonstrated in vitro activity against the parasite Babesia microti. Its mechanism of action involves the inhibition of the essential enzyme lactate dehydrogenase, leading to the disruption of the parasite's energy metabolism. While its historical discovery is not precisely documented, its recent identification as a potential antiparasitic agent has renewed interest in this compound. Further studies, including in vivo efficacy and safety evaluations, are warranted to fully assess its therapeutic potential. The provided synthetic and experimental protocols offer a foundation for future research and development efforts in this area.

References

In-depth Analysis of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth theoretical and computational studies, as well as detailed experimental protocols, specifically focused on 4,7-Dibromo-3-hydroxy-2-naphthoic acid. While this derivative of 3-hydroxy-2-naphthoic acid is commercially available and its basic chemical information is documented, dedicated research into its electronic structure, reactivity, and biological potential appears to be limited. This technical guide aims to consolidate the available information, highlight the knowledge gaps, and propose avenues for future research for scientists, researchers, and professionals in drug development.

Physicochemical Properties

A summary of the known physicochemical data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and general chemical information repositories.

PropertyValueSource
CAS Number 1779-10-8[TCI Chemicals, Elex Biotech LLC]
Molecular Formula C₁₁H₆Br₂O₃[FDA Global Substance Registration System]
Appearance Light yellow to Yellow to Green powder to crystal[TCI Chemicals]
Purity >98.0% (GC)(T)[TCI Chemicals]
Melting Point 251-255 °C (Lit.)[Elex Biotech LLC]

Synthesis and Experimental Protocols

A generalized workflow for a potential synthesis and characterization process is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization start 3-Hydroxy-2-naphthoic Acid bromination Brominating Agent (e.g., Br2, NBS) reaction Reaction (Solvent, Catalyst, Temperature) start->reaction bromination->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir FT-IR Spectroscopy product->ir ea Elemental Analysis product->ea

Caption: A potential workflow for the synthesis and characterization of this compound.

Theoretical and Computational Studies: A Research Gap

A thorough search for quantum chemical calculations, such as Density Functional Theory (DFT) studies or other molecular modeling investigations specifically on this compound, did not yield any published research. Such studies are crucial for understanding the molecule's electronic properties, reactivity, and potential interactions with biological targets.

For related compounds, such as other substituted naphthoic acids, computational studies have been employed to assess physicochemical properties like total energy, HOMO-LUMO gap, and chemical hardness. These parameters provide insights into the molecule's stability, reactivity, and potential for biological activity. The absence of such data for this compound represents a significant knowledge gap.

The logical workflow for initiating a computational study on this molecule is outlined below.

G cluster_computational_workflow Computational Study Workflow mol_build Molecular Structure Building geom_opt Geometry Optimization (e.g., DFT - B3LYP/6-311G) mol_build->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_prop Electronic Properties Calculation (HOMO, LUMO, ESP) geom_opt->electronic_prop docking Molecular Docking (Target Protein) electronic_prop->docking md_sim Molecular Dynamics Simulation (Stability of Complex) docking->md_sim data_analysis Data Analysis & Interpretation md_sim->data_analysis

Caption: A proposed workflow for a comprehensive computational study of this compound.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, its parent compound, 3-hydroxy-2-naphthoic acid, and other derivatives have been investigated for various biological effects. For instance, some studies have explored the antimicrobial and anticancer potential of related naphthoic acid derivatives. A study on 1,6-dibromo-2-hydroxynapthalene-3-carboxylic acid, a structural isomer, showed inhibitory activity against Babesia microti lactate dehydrogenase, suggesting a potential avenue for antiparasitic drug design.[1][2]

The lack of data on this compound presents an opportunity for novel research. Future studies should focus on:

  • De novo Synthesis and Characterization: Developing and publishing a robust synthetic protocol for this compound, followed by comprehensive spectroscopic and crystallographic characterization.

  • Computational Modeling: Performing DFT calculations to elucidate its electronic structure, reactivity descriptors, and spectroscopic properties.

  • Biological Screening: Evaluating the compound for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols: 4,7-Dibromo-3-hydroxy-2-naphthoic Acid as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature and patent databases did not yield specific examples of 4,7-Dibromo-3-hydroxy-2-naphthoic acid being used as a building block in materials science. The following application notes and protocols are therefore based on the known reactivity and applications of structurally related compounds, such as other brominated hydroxynaphthoic acids and 3-hydroxy-2-naphthoic acid. These notes are intended to serve as a guide for researchers exploring the potential of this molecule in materials development.

Introduction

This compound is a polyfunctional aromatic compound with significant potential as a building block for advanced materials. Its key structural features include:

  • A naphthoic acid core, providing rigidity and fluorescence properties.

  • A hydroxyl group and a carboxylic acid group in a 1,2-relationship on the naphthalene ring, which are ideal for chelation with metal ions and for condensation reactions.

  • Two bromine atoms at the 4 and 7 positions, which can serve as reactive sites for cross-coupling reactions, or as a means to impart flame retardancy and high refractive index to resulting materials.

These features make this compound a promising candidate for the synthesis of novel dyes, high-performance polymers, and functional metal-organic frameworks (MOFs). This document outlines hypothetical applications and detailed experimental protocols for the use of this compound in these areas.

Application 1: Synthesis of Novel Azo Dyes

The 3-hydroxy-2-naphthoic acid moiety is a classic coupling component in the synthesis of azoic dyes. The presence of two bromine atoms in this compound is expected to induce a bathochromic shift (a shift to longer wavelengths) in the color of the resulting dyes, and may also enhance their lightfastness and thermal stability.

Experimental Protocol: Synthesis of a Hypothetical Azo Dye

This protocol describes the synthesis of a novel azo dye via the coupling of diazotized 4-nitroaniline with this compound.

Materials:

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3 M HCl with gentle heating.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for 15 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the next step.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 3.46 g (10 mmol) of this compound in 50 mL of 1 M NaOH solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the naphthoic acid derivative with vigorous stirring.

    • Maintain the pH of the reaction mixture between 9 and 10 by the portion-wise addition of a 20% sodium carbonate solution.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate should form.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as a mixture of ethanol and water, to obtain the purified product.

    • Dry the purified dye in a vacuum oven at 60 °C.

Hypothetical Data

The properties of the resulting azo dye are hypothesized in the table below.

PropertyPredicted Value
Appearance Deep red to violet crystalline powder
Melting Point > 300 °C (decomposition)
λmax (in DMF) 520 - 550 nm
Molar Absorptivity (ε) 30,000 - 45,000 L mol-1 cm-1
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol

Visualization of the Synthetic Pathway

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction 4-Nitroaniline 4-Nitroaniline NaNO2_HCl NaNO₂ / HCl 0-5 °C 4-Nitroaniline->NaNO2_HCl Diazonium_Salt 4-Nitrobenzenediazonium chloride NaNO2_HCl->Diazonium_Salt NaOH_Na2CO3 NaOH / Na₂CO₃ 0-5 °C, pH 9-10 Diazonium_Salt->NaOH_Na2CO3 Naphthoic_Acid 4,7-Dibromo-3-hydroxy- 2-naphthoic acid Naphthoic_Acid->NaOH_Na2CO3 Azo_Dye Resulting Azo Dye NaOH_Na2CO3->Azo_Dye

Caption: Synthetic pathway for a hypothetical azo dye.

Application 2: Monomer for High-Performance Conjugated Polymers

The dibromo functionality of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Polymerization with a suitable diboronic acid or distannane comonomer could yield fully conjugated polymers with interesting optoelectronic properties, potentially useful in organic electronics.

Experimental Protocol: Synthesis of a Hypothetical Conjugated Polymer via Suzuki Coupling

This protocol describes the synthesis of a conjugated polymer by the Suzuki coupling of this compound with 1,4-phenylenediboronic acid. The carboxylic acid group is first protected as an ester to prevent side reactions.

Materials:

  • This compound

  • Methanol

  • Sulfuric acid (catalytic amount)

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Esterification of the Naphthoic Acid:

    • Reflux a solution of 3.46 g (10 mmol) of this compound in 50 mL of methanol with a few drops of concentrated sulfuric acid for 6 hours.

    • Neutralize the solution with sodium bicarbonate, remove the methanol under reduced pressure, and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the methyl 4,7-dibromo-3-hydroxy-2-naphthoate.

  • Polymerization via Suzuki Coupling:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the methyl 4,7-dibromo-3-hydroxy-2-naphthoate (10 mmol), 1.66 g (10 mmol) of 1,4-phenylenediboronic acid, and 4.14 g (30 mmol) of anhydrous potassium carbonate.

    • Add 0.115 g (0.1 mmol) of Pd(PPh₃)₄ as the catalyst.

    • Add 50 mL of a degassed 3:1 mixture of toluene and water.

    • Heat the mixture to 90 °C and stir vigorously for 48 hours.

    • Cool the reaction to room temperature and pour the mixture into 200 mL of methanol.

    • Filter the precipitated polymer and wash it with water and methanol to remove residual catalyst and salts.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • Evaporate the chloroform to obtain the purified polymer.

Hypothetical Polymer Properties
PropertyPredicted Value
Appearance Yellow to orange fibrous solid
Number Average Molecular Weight (Mn) 10,000 - 25,000 g/mol (by GPC)
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) > 200 °C (by DSC)
Decomposition Temperature (Td) > 400 °C (by TGA)
UV-Vis Absorption (in solution) λabs ≈ 400-450 nm
Fluorescence Emission (in solution) λem ≈ 500-550 nm

Visualization of the Polymerization Workflow

Polymer_Synthesis_Workflow Start Start Esterification Esterification of Naphthoic Acid Start->Esterification Naphthoic Acid, Methanol, H₂SO₄ Polymerization Suzuki Coupling Polymerization Esterification->Polymerization Esterified Monomer, Diboronic Acid, Pd Catalyst, Base Precipitation Precipitation in Methanol Polymerization->Precipitation Crude Polymer Mixture Purification Soxhlet Extraction Precipitation->Purification Crude Polymer Characterization Polymer Characterization (GPC, DSC, TGA, Spectroscopy) Purification->Characterization Purified Polymer End End Characterization->End

Caption: Workflow for the synthesis of a conjugated polymer.

Application 3: Ligand for Functional Metal-Organic Frameworks (MOFs)

The carboxylic acid and hydroxyl groups of this compound are well-suited for coordinating with metal ions to form MOFs. The bulky, rigid naphthalene core can lead to the formation of porous structures, while the bromine atoms can be used for post-synthetic modification or to enhance the interaction of the MOF with specific guest molecules.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol describes the solvothermal synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 34.6 mg (0.1 mmol) of this compound in 10 mL of DMF.

    • In a separate container, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

    • Combine the two solutions in the glass vial and sonicate for 5 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the oven to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool down to room temperature over 12 hours.

    • Crystals of the MOF should form at the bottom of the vial.

  • Activation of the MOF:

    • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

    • Immerse the crystals in ethanol for 3 days, replacing the ethanol daily, to exchange the DMF solvent within the pores.

    • Decant the ethanol and dry the MOF crystals under vacuum at 150 °C for 12 hours to obtain the activated, porous material.

Hypothetical MOF Properties
PropertyPredicted Value
Crystal System Orthorhombic or Monoclinic
BET Surface Area 800 - 1500 m²/g
Pore Volume 0.4 - 0.8 cm³/g
Thermal Stability Stable up to 350 °C in air (by TGA)
Potential Application Gas storage, catalysis, chemical sensing

Visualization of the Logical Relationships in MOF Synthesis

MOF_Synthesis_Logic Components Organic Linker: This compound + Metal Source: Zinc Nitrate SelfAssembly Self-Assembly Components->SelfAssembly Solvent Solvent System (e.g., DMF) Solvent->SelfAssembly Conditions Solvothermal Conditions (Temperature, Time) Crystallization Crystallization Conditions->Crystallization SelfAssembly->Crystallization MOF_Product Porous Crystalline MOF Crystallization->MOF_Product Activation Solvent Exchange & Drying MOF_Product->Activation Functional_MOF Activated Functional MOF Activation->Functional_MOF

Caption: Logical steps in the synthesis of a functional MOF.

Application Notes and Protocols for 4,7-Dibromo-3-hydroxy-2-naphthoic Acid as a Precursor for Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-3-hydroxy-2-naphthoic acid is a highly functionalized aromatic molecule with significant potential as a monomer for the synthesis of novel polymers. Its unique structure, featuring a hydroxyl group, a carboxylic acid moiety, and two bromine atoms on a naphthalene backbone, offers multiple avenues for polymerization. This document provides detailed application notes and experimental protocols for the synthesis of polyesters, polyanhydrides, and conjugated polymers using this versatile precursor. These polymers are anticipated to have applications in drug delivery, biomedical devices, and advanced materials.

Potential Polymerization Pathways

The functional groups on this compound allow for several polymerization strategies:

  • Polyesterification: The presence of both a hydroxyl and a carboxylic acid group on the same molecule makes it an ideal AB-type monomer for self-condensation to form aromatic polyesters.

  • Polyanhydride Synthesis: While not a dicarboxylic acid itself, the monomer can be chemically modified or copolymerized with other dicarboxylic acids to produce polyanhydrides, which are well-known for their biodegradability and use in drug delivery.

  • Cross-Coupling Polymerizations (Suzuki and Heck): The two bromine atoms serve as reactive sites for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of conjugated polymers with interesting electronic and optical properties.

Application Note 1: Aromatic Polyesters for Drug Delivery

Aromatic polyesters derived from this compound are expected to exhibit high thermal stability and mechanical strength. The presence of the naphthalene unit can enhance the polymer's hydrophobicity, potentially leading to slower degradation rates and sustained drug release profiles. The bromine atoms can be further functionalized post-polymerization to attach targeting ligands or other moieties.

Data Presentation
PropertyExpected Value Range
Number-Average Molecular Weight (Mn) 15,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg) 120 - 180 °C
Decomposition Temperature (Td) > 350 °C
Solubility Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), and polar aprotic solvents (e.g., DMF, DMSO). Insoluble in water and alkanes.
Experimental Protocol: Self-Condensation Polyesterification

This protocol describes the direct polycondensation of this compound to form a polyester.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Hexachloroethane (C2Cl6)

  • Pyridine (dried)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Methanol

  • Argon gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.0 eq), triphenylphosphine (1.5 eq), and hexachloroethane (1.0 eq).

  • Add dry pyridine (2 mL per gram of monomer) and anhydrous NMP to dissolve the reactants under a gentle flow of argon.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the progress of the polymerization by checking the viscosity of the reaction mixture.

  • After the desired viscosity is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol to remove any unreacted monomer and other impurities.

  • Dry the polymer in a vacuum oven at 60°C for 24 hours.

  • Characterize the resulting polymer using techniques such as FT-IR, NMR, GPC, and TGA.

Visualization

polyester_synthesis monomer 4,7-Dibromo-3-hydroxy- 2-naphthoic acid polymerization Polycondensation monomer->polymerization reagents PPh3, C2Cl6, Pyridine, NMP reagents->polymerization conditions 80-100°C, 4-6h Argon atmosphere conditions->polymerization polyester Aromatic Polyester polymerization->polyester purification Precipitation in Methanol polyester->purification final_product Purified Polymer purification->final_product

Caption: Polyester synthesis workflow.

Application Note 2: Conjugated Polymers via Suzuki Coupling

Suzuki coupling polymerization of this compound with a suitable bis(boronic acid) or bis(boronate ester) comonomer can yield novel conjugated polymers. These materials are expected to have interesting optoelectronic properties and could be explored for applications in organic electronics or as fluorescent probes in biological imaging. The hydroxyl and carboxylic acid groups can be protected prior to polymerization and deprotected afterward to tune the polymer's solubility and functionality.

Data Presentation
PropertyExpected Value Range
Number-Average Molecular Weight (Mn) 10,000 - 40,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.0
Absorption Maximum (λmax) 350 - 450 nm (in solution)
Emission Maximum (λem) 450 - 550 nm (in solution)
Solubility Dependent on the comonomer and side chains; generally soluble in organic solvents like THF, chloroform, and toluene.
Experimental Protocol: Suzuki Coupling Polymerization

This protocol outlines a general procedure for the Suzuki coupling polymerization of a protected this compound derivative.

Materials:

  • Protected this compound derivative (e.g., methyl ester with protected hydroxyl group) (1.0 eq)

  • Aromatic bis(boronic acid) or bis(boronate ester) comonomer (e.g., 1,4-phenylenediboronic acid) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (catalyst)

  • Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (base)

  • Toluene (anhydrous)

  • Water (degassed)

  • Methanol

  • Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve the protected this compound derivative and the bis(boronic acid) comonomer in anhydrous toluene under an argon atmosphere.

  • Add an aqueous solution of the base (e.g., 2M K2CO3).

  • Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Add the palladium catalyst [Pd(PPh3)4] (1-3 mol%) to the reaction mixture.

  • Heat the mixture to 90-100°C and stir vigorously for 24-48 hours under argon.

  • Monitor the polymerization by taking aliquots and analyzing them by GPC.

  • Once the desired molecular weight is reached, cool the reaction to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solution and precipitate the polymer by adding it to a large volume of methanol.

  • Filter the polymer and dry it under vacuum.

  • If necessary, perform a deprotection step to reveal the hydroxyl and carboxylic acid functionalities.

  • Characterize the final polymer using NMR, FT-IR, GPC, UV-Vis, and fluorescence spectroscopy.

Visualization

suzuki_polymerization dibromo_monomer Protected 4,7-Dibromo- 3-hydroxy-2-naphthoic acid polymerization Suzuki Coupling dibromo_monomer->polymerization diboronic_acid Aromatic diboronic acid diboronic_acid->polymerization catalyst_base Pd(PPh3)4, Base catalyst_base->polymerization conjugated_polymer Conjugated Polymer polymerization->conjugated_polymer workup Workup & Precipitation conjugated_polymer->workup deprotection Deprotection workup->deprotection final_polymer Functional Conjugated Polymer deprotection->final_polymer

Caption: Suzuki coupling polymerization pathway.

Disclaimer

The protocols and data presented in these application notes are based on established principles of polymer chemistry and are intended to serve as a starting point for research. The actual properties of the synthesized polymers may vary depending on the specific reaction conditions and the purity of the reagents. Researchers should exercise appropriate safety precautions when handling all chemicals.

Experimental protocol for the synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of 3-hydroxy-2-naphthoic acid from 2-naphthol via the Kolbe-Schmitt reaction, followed by a regioselective dibromination.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

Parameter3-Hydroxy-2-naphthoic acidThis compound
Molecular Formula C₁₁H₈O₃C₁₁H₆Br₂O₃
Molecular Weight 188.18 g/mol 345.97 g/mol
Appearance Yellow solid[1]Light yellow to yellow powder[2]
Melting Point 222 °C[1]251-255 °C
Purity >98.5%>98.0%[2]
Theoretical Yield Variable-
CAS Number 92-70-6[1]1779-10-8[2]

Experimental Workflow

The overall synthesis workflow is depicted in the diagram below, outlining the progression from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Kolbe-Schmitt Reaction cluster_step2 Step 2: Dibromination Start 2-Naphthol Na_Salt Sodium 2-naphthoxide Formation (NaOH, Dehydration) Start->Na_Salt Carboxylation Carboxylation (CO2, High Pressure & Temp) Na_Salt->Carboxylation Acidification1 Acidification & Isolation (H2SO4) Carboxylation->Acidification1 Product1 3-Hydroxy-2-naphthoic acid Acidification1->Product1 Start2 3-Hydroxy-2-naphthoic acid Product1->Start2 Bromination Dibromination (Br2, Acetic Acid) Start2->Bromination Purification Purification (Recrystallization) Bromination->Purification Product2 This compound Purification->Product2

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

This protocol is adapted from established industrial processes for the Kolbe-Schmitt reaction.[3][4]

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Equipment:

  • High-pressure autoclave with stirring mechanism

  • Heating mantle

  • Beakers and flasks

  • Buchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Formation of Sodium 2-naphthoxide:

    • In a suitable reaction vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide to form sodium 2-naphthoxide.

    • The mixture is then carefully heated under vacuum to remove water and obtain the anhydrous sodium salt.

  • Carboxylation:

    • Transfer the anhydrous sodium 2-naphthoxide to a high-pressure autoclave.

    • Pressurize the autoclave with carbon dioxide to approximately 100 atm.

    • Heat the mixture to around 125°C with continuous stirring. Maintain these conditions for several hours to ensure complete carboxylation.

  • Isolation and Purification:

    • After cooling the autoclave to room temperature, the solid product is collected.

    • The crude product is dissolved in water and treated with sulfuric acid to precipitate the 3-hydroxy-2-naphthoic acid.

    • The precipitate is collected by filtration, washed with cold water to remove impurities, and dried. The purity of the product is typically in the range of 98.0-98.5%.[3]

Step 2: Synthesis of this compound

Materials:

  • 3-Hydroxy-2-naphthoic acid

  • Liquid bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite (for quenching)

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid in glacial acetic acid.

    • Cool the flask in an ice bath to 0-5°C.

  • Bromination:

    • Slowly add a solution of liquid bromine (2.1 equivalents) in glacial acetic acid to the cooled solution of 3-hydroxy-2-naphthoic acid via the dropping funnel with constant stirring. The hydroxyl group at the 3-position is an activating ortho-, para-director, which will facilitate the bromination at the 4-position. The second bromine atom is anticipated to add to the 7-position of the adjacent ring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

    • Quench any unreacted bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis, emphasizing the transformation of functional groups and the key reaction types, is illustrated below.

Logical_Flow Start 2-Naphthol (Starting Material) Step1 Kolbe-Schmitt Reaction (Electrophilic Aromatic Substitution) Start->Step1 Intermediate 3-Hydroxy-2-naphthoic acid (Carboxylated Intermediate) Step1->Intermediate Step2 Electrophilic Aromatic Bromination Intermediate->Step2 FinalProduct This compound (Final Product) Step2->FinalProduct

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for the Characterization of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 4,7-Dibromo-3-hydroxy-2-naphthoic acid. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is limited in published literature, the protocols provided are based on established methods for closely related brominated naphthoic acid analogs and are expected to be highly applicable.

Introduction

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a naphthalene core with bromine, hydroxyl, and carboxylic acid functional groups, suggests its potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability. This document serves as a practical guide for researchers engaged in the analysis of this compound.

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is proposed based on methods for similar compounds.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

A single major peak corresponding to this compound is expected. The retention time will be dependent on the exact HPLC conditions. The purity can be calculated based on the area percentage of the main peak.

Analytical Workflow for Compound Characterization

Analytical_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Analysis Sample This compound HPLC HPLC Sample->HPLC Inject NMR NMR Spectroscopy Sample->NMR Dissolve FTIR FT-IR Spectroscopy Sample->FTIR Prepare KBr pellet MS Mass Spectrometry Sample->MS Ionize Purity Purity Assessment HPLC->Purity Chromatogram Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Spectra Functional_Groups Functional Group ID FTIR->Functional_Groups Spectrum Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Mass Spectrum

Caption: General workflow for the analytical characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often suitable for dissolving carboxylic acids and allows for the observation of exchangeable protons.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1H-COOH
~11.0Singlet1H-OH
8.0 - 8.5Singlet1HH-5
7.5 - 8.0Doublet1HH-6
7.2 - 7.6Doublet1HH-8
~7.0Singlet1HH-1

Note: The chemical shifts are estimations and may vary based on the solvent and experimental conditions. The aromatic protons will likely show characteristic splitting patterns based on their coupling constants.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
150 - 160C-OH
130 - 140Aromatic C-Br
110 - 130Aromatic CH and C-C
~120C-Br
100 - 110Aromatic C-COOH

Note: These are approximate chemical shift ranges. 2D NMR experiments like COSY, HSQC, and HMBC can be used for definitive assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 2400O-HBroad band due to hydrogen-bonded carboxylic acid
~3200O-HPhenolic hydroxyl group
~1680C=OCarbonyl stretch of the carboxylic acid
1600 - 1450C=CAromatic ring stretching
~1250C-OStretching of the phenolic C-O bond
800 - 600C-BrCarbon-bromine stretching
Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is preferred to deprotonate the carboxylic acid and phenolic hydroxyl group.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL. The solution can be directly infused or injected via an HPLC system.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

Expected Mass Spectrometry Data:

m/z (Negative Mode)Ion
[M-H]⁻Molecular ion peak corresponding to the loss of a proton. For C₁₁H₆Br₂O₃, the expected m/z would be approximately 343.86.
[M-H-CO₂]⁻Fragment ion corresponding to the loss of carbon dioxide from the molecular ion.

Note: The exact mass can be used to confirm the elemental composition. The isotopic pattern due to the two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow Start Start: Purified Sample NMR_Prep Prepare NMR Sample (Dissolve in DMSO-d6) Start->NMR_Prep FTIR_Prep Prepare FT-IR Sample (KBr Pellet) Start->FTIR_Prep MS_Prep Prepare MS Sample (Dissolve in Methanol) Start->MS_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq FTIR_Acq Acquire FT-IR Spectrum FTIR_Prep->FTIR_Acq MS_Acq Acquire Mass Spectrum (ESI Negative Mode) MS_Prep->MS_Acq NMR_Analysis Analyze NMR Data (Chemical Shifts, Couplings) NMR_Acq->NMR_Analysis FTIR_Analysis Analyze FT-IR Data (Characteristic Bands) FTIR_Acq->FTIR_Analysis MS_Analysis Analyze MS Data (Molecular Ion, Isotopic Pattern) MS_Acq->MS_Analysis Structure_Confirmation Confirm Structure and Purity NMR_Analysis->Structure_Confirmation FTIR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Data Presentation and Summary

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Expected Chromatographic and Mass Spectrometric Data

ParameterExpected Value
HPLC Retention Time Dependent on specific column and mobile phase conditions.
Molecular Formula C₁₁H₆Br₂O₃
Molecular Weight 345.97 g/mol
Monoisotopic Mass 343.8680 g/mol
Expected m/z [M-H]⁻ 343.8602

Table 2: Summary of Expected Spectroscopic Data

TechniqueKey Expected Features
¹H NMR Signals for carboxylic acid, hydroxyl, and aromatic protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for carbonyl, hydroxyl-bearing, bromine-bearing, and other aromatic carbons.
FT-IR Broad O-H stretch, a sharp C=O stretch, C=C aromatic stretches, and C-Br stretches.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, NMR, FT-IR, and Mass Spectrometry allows for unambiguous structural confirmation, purity assessment, and functional group identification. While the provided quantitative data is based on theoretical values and data from analogous compounds, these protocols offer a solid starting point for the analysis of this specific molecule in a research and development setting. It is recommended to perform 2D NMR experiments for complete structural assignment.

References

Application Note: HPLC Analysis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dibromo-3-hydroxy-2-naphthoic acid is a halogenated aromatic carboxylic acid. As a derivative of naphthoic acid, it and similar compounds are utilized in various research and development applications, including as intermediates in the synthesis of dyes, pigments, insecticides, and pharmaceuticals. Accurate and reliable analytical methods are crucial for determining the purity, stability, and concentration of this compound in various matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method employs reverse-phase HPLC (RP-HPLC) to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer. The acidic modifier in the mobile phase is essential to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is achieved using a UV detector, as the aromatic and conjugated system of the molecule provides strong chromophores.

Experimental Protocol

Apparatus and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid: Formic acid or phosphoric acid, analytical grade.

  • Analyte: this compound standard.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. For 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution before use.

  • Mobile Phase B (Organic): Use 100% HPLC grade acetonitrile. Degas the solution before use.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 60% A, 40% B2-15 min: Linear gradient to 10% A, 90% B15-18 min: Hold at 10% A, 90% B18-20 min: Return to 60% A, 40% B20-25 min: Equilibration at 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Data Presentation

The following table summarizes the expected quantitative data for a series of standard solutions of this compound.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1~7.5Value
5~7.5Value
10~7.5Value
25~7.5Value
50~7.5Value
100~7.5Value

Note: Actual retention time and peak area will vary depending on the specific HPLC system, column, and exact experimental conditions.

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation sample_prep Sample Preparation (Dissolve & Filter) instrument_setup Set Chromatographic Conditions (Gradient, Flow, Temp, etc.) mobile_phase_prep Mobile Phase Preparation (Aqueous & Organic) standard_prep Standard Preparation (Stock & Working) hplc_system HPLC System Setup injection Inject Sample/Standard instrument_setup->injection analysis Analysis separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (@ 254 nm) separation->detection integration Peak Integration (Retention Time & Area) detection->integration data_processing Data Processing calibration Calibration Curve Generation (from Standards) integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: HPLC analysis workflow for this compound.

Derivatisierung von 4,7-Dibrom-3-hydroxy-2-naphthoesäure für spezifische Anwendungen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

4,7-Dibrom-3-hydroxy-2-naphthoesäure ist ein vielseitiges Molekül, das als wichtiger Baustein für die Synthese einer Vielzahl von funktionellen Derivaten dient. Die Präsenz von zwei Bromatomen an strategischen Positionen des Naphthalingerüsts, zusammen mit einer Hydroxyl- und einer Carboxylgruppe, ermöglicht eine selektive chemische Modifikation. Diese Modifikationen können zu Verbindungen mit maßgeschneiderten elektronischen, photophysikalischen und biologischen Eigenschaften führen.

Diese Anwendungsnotizen bieten detaillierte Protokolle für die Derivatisierung von 4,7-Dibrom-3-hydroxy-2-naphthoesäure und heben spezifische Anwendungen der resultierenden Verbindungen in der Arzneimittelforschung und Diagnostik hervor.

Anwendung 1: Synthese von P2Y14-Rezeptor-Antagonisten zur Behandlung von Entzündungskrankheiten

Eine der vielversprechendsten Anwendungen für Derivate der 4,7-Dibrom-3-hydroxy-2-naphthoesäure liegt in der Entwicklung von Antagonisten für den P2Y14-Rezeptor. Der P2Y14-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der durch UDP-Glucose aktiviert wird und eine Rolle bei Entzündungsreaktionen spielt.[1] Antagonisten dieses Rezeptors haben daher therapeutisches Potenzial bei der Behandlung von Krankheiten wie Asthma, chronisch obstruktiver Lungenerkrankung (COPD) und entzündlichen Darmerkrankungen.

Die Dibrom-Vorstufe dient als ideales Ausgangsmaterial für die Synthese von hochpotenten und selektiven P2Y14-Antagonisten, wie dem bekannten Molekül PPTN (4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluormethyl)phenyl)-2-naphthoesäure).[2] Die Bromatome an den Positionen 4 und 7 können selektiv durch Palladium-katalysierte Kreuzkupplungsreaktionen, wie die Suzuki-Miyaura-Kupplung, durch verschiedene Aryl- und Heteroarylgruppen ersetzt werden.

Logischer Arbeitsablauf für die Synthese von P2Y14-Antagonisten

G A 4,7-Dibrom-3-hydroxy- 2-naphthoesäure B Schutz der Hydroxyl- und Carboxylgruppen (z.B. Methylierung) A->B Schritt 1 C Sequentielle Suzuki-Miyaura- Kreuzkupplung an C4 und C7 B->C Schritt 2 D Einführung der Aryl- und substituierten Arylgruppen C->D E Entschützung der Hydroxyl- und Carboxylgruppen D->E Schritt 3 F Potenter und selektiver P2Y14-Antagonist E->F Finales Produkt

Abbildung 1: Logischer Arbeitsablauf für die Synthese von P2Y14-Antagonisten.

Experimentelles Protokoll: Synthese eines 4,7-Diaryl-3-hydroxy-2-naphthoesäure-Derivats

Dieses Protokoll beschreibt eine generische Methode zur Synthese von 4,7-diaryl-substituierten Derivaten, die als P2Y14-Antagonisten wirken können, basierend auf etablierten Suzuki-Kupplungsverfahren an Dibromnaphthalin-Systemen.

Materialien:

  • 4,7-Dibrom-3-hydroxy-2-naphthoesäure

  • Schutzgruppenreagenzien (z. B. Dimethylsulfat, Methyliodid)

  • Arylboronsäuren (z. B. Phenylboronsäure, 4-(Trifluormethyl)phenylboronsäure)

  • Palladiumkatalysator (z. B. Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (z. B. K₂CO₃, Cs₂CO₃)

  • Lösungsmittel (z. B. 1,4-Dioxan, Toluol, Wasser)

  • Entschützungreagenzien (z. B. BBr₃, LiCl)

Schritt 1: Schutz der funktionellen Gruppen

  • Lösen Sie 4,7-Dibrom-3-hydroxy-2-naphthoesäure in einem geeigneten aprotischen Lösungsmittel (z. B. DMF oder Aceton).

  • Fügen Sie eine Base (z. B. K₂CO₃) hinzu und rühren Sie die Mischung bei Raumtemperatur.

  • Fügen Sie langsam ein Alkylierungsmittel (z. B. Dimethylsulfat oder Methyliodid) hinzu, um sowohl die Hydroxyl- als auch die Carboxylgruppe zu schützen (z. B. als Methylether und Methylester).

  • Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion führen Sie eine wässrige Aufarbeitung durch und extrahieren das Produkt mit einem organischen Lösungsmittel.

  • Reinigen Sie das geschützte Intermediat mittels Säulenchromatographie.

Schritt 2: Sequentielle Suzuki-Miyaura-Kreuzkupplung

  • Lösen Sie das geschützte 4,7-Dibrom-3-methoxy-2-naphthoesäuremethylester in einem entgasten Lösungsmittelgemisch (z. B. Toluol/Ethanol/Wasser oder Dioxan/Wasser).

  • Fügen Sie die erste Arylboronsäure (1,1 Äquivalente), eine Base (z. B. Na₂CO₃ oder K₃PO₄) und den Palladiumkatalysator (1-5 mol%) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Inertgasatmosphäre (z. B. Argon) auf 80-100 °C, bis die erste Kupplung abgeschlossen ist (DC-Kontrolle).

  • Fügen Sie die zweite Arylboronsäure (1,1 Äquivalente) hinzu und setzen Sie die Reaktion fort, bis die zweite Kupplung abgeschlossen ist.

  • Kühlen Sie die Reaktion ab, führen Sie eine wässrige Aufarbeitung durch und extrahieren Sie das Produkt.

  • Reinigen Sie das di-substituierte Produkt mittels Säulenchromatographie.

Schritt 3: Entschützung

  • Lösen Sie das di-substituierte Naphthalinderivat in einem geeigneten Lösungsmittel (z. B. Dichlormethan).

  • Fügen Sie ein Entschützungsmittel (z. B. Bortribromid für Methylether oder eine Base wie LiOH für Methylester) bei geeigneter Temperatur (oft gekühlt) hinzu.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion neutralisieren Sie die Reaktion vorsichtig und führen eine wässrige Aufarbeitung durch.

  • Reinigen Sie das Endprodukt mittels Kristallisation oder Säulenchromatographie.

Quantitative Daten

Die biologische Aktivität von P2Y14-Antagonisten wird typischerweise durch ihre inhibitorische Konstante (Ki) oder ihre halbmaximale Hemmkonzentration (IC₅₀) in zellbasierten Assays bestimmt.

VerbindungZielAssay-TypIC₅₀ / KᵢReferenz
PPTN P2Y14-RezeptorcAMP-InhibitionKᵢ = 434 pM[2]
Verbindung 38 P2Y14-RezeptorUDP-kompetitivIC₅₀ = 8 nM[3]
MRS4174 (AF488-Derivat) P2Y14-RezeptorFluoreszenz-BindungKᵢ = 80 pM[1]

Anwendung 2: Entwicklung von fluoreszierenden Sonden

Die starre und aromatische Struktur des Naphthalingerüsts macht Derivate der 4,7-Dibrom-3-hydroxy-2-naphthoesäure zu geeigneten Kandidaten für die Entwicklung von fluoreszierenden Sonden. Die Bromatome können durch Fluorophore oder Gruppen, die mit Fluorophoren konjugiert werden können, ersetzt werden. Solche Sonden können zur Visualisierung und Quantifizierung von biologischen Prozessen und Molekülen eingesetzt werden.

Experimenteller Arbeitsablauf für die Synthese einer fluoreszierenden Sonde

G A Geschütztes 4,7-Dibrom- 3-hydroxy-2-naphthoesäure- Derivat B Selektive Kupplung eines Fluorophors oder einer Linker-Gruppe A->B Schritt 1 C Entschützung B->C Schritt 2 D Funktionelle fluoreszierende Sonde C->D Finales Produkt

Abbildung 2: Experimenteller Arbeitsablauf für die Synthese einer fluoreszierenden Sonde.

Protokoll: Synthese eines Naphthalin-basierten fluoreszierenden Derivats

Dieses Protokoll beschreibt die Synthese eines Amidderivats, das als Vorstufe für eine fluoreszierende Sonde dienen kann.

Materialien:

  • 4,7-Dibrom-3-hydroxy-2-naphthoesäure

  • Thionylchlorid oder ein anderes Kupplungsreagenz (z. B. HATU)

  • Ein Amin, das einen Fluorophor oder eine reaktive Gruppe für die Fluorophorkopplung trägt (z. B. Dansylcadaverin)

  • Base (z. B. Triethylamin, DIPEA)

  • Lösungsmittel (z. B. DMF, CH₂Cl₂)

Schritt 1: Aktivierung der Carboxylgruppe

  • Suspendieren Sie 4,7-Dibrom-3-hydroxy-2-naphthoesäure in einem trockenen, aprotischen Lösungsmittel (z. B. Dichlormethan).

  • Fügen Sie langsam Thionylchlorid hinzu und erhitzen Sie die Mischung unter Rückfluss, bis die Säure vollständig in das Säurechlorid umgewandelt ist (DC-Kontrolle).

  • Entfernen Sie das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck.

Schritt 2: Amidkopplung

  • Lösen Sie das rohe Säurechlorid in einem trockenen, aprotischen Lösungsmittel (z. B. DMF).

  • Lösen Sie das fluoreszenzmarkierte Amin und eine Base (z. B. Triethylamin) in einem separaten Kolben im selben Lösungsmittel.

  • Fügen Sie die Säurechloridlösung langsam zur Aminlösung bei 0 °C hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Führen Sie eine wässrige Aufarbeitung durch und extrahieren Sie das Produkt.

  • Reinigen Sie das fluoreszierende Amidderivat mittels Säulenchromatographie.

Fazit

4,7-Dibrom-3-hydroxy-2-naphthoesäure ist ein wertvoller und vielseitiger Baustein für die organische Synthese. Ihre Derivatisierung ermöglicht den Zugang zu einer breiten Palette von Verbindungen mit signifikantem Potenzial in der Arzneimittelforschung, insbesondere als P2Y14-Rezeptor-Antagonisten zur Behandlung von Entzündungskrankheiten, sowie in der Entwicklung von fluoreszierenden Sonden für diagnostische und Forschungszwecke. Die hier bereitgestellten Protokolle bieten eine Grundlage für die Synthese und weitere Erforschung dieser vielversprechenden Molekülklasse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,7-Dibromo-3-hydroxy-2-naphthoic acid synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, including incomplete reactions, side reactions, and purification issues. This guide provides a structured approach to identifying and resolving common problems.

Issue 1: Low or No Conversion of Starting Material

Potential CauseSuggested Action
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.
Inactive Brominating Agent Use a freshly opened or properly stored brominating agent. The activity of agents like N-Bromosuccinimide (NBS) can diminish over time. Consider using a more reactive brominating agent if necessary.
Poor Solubility of Starting Material Ensure the 3-hydroxy-2-naphthoic acid is fully dissolved in the chosen solvent. If solubility is an issue, explore alternative solvents or solvent mixtures.

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential CauseSuggested Action
Over-bromination (Polysubstitution) The hydroxyl and carboxylic acid groups on the naphthalene ring are activating, making the ring highly susceptible to electrophilic substitution. This can lead to the formation of mono-, di-, and tri-brominated products. To achieve selective monobromination, consider protecting the highly activating hydroxyl group as an acetyl or other suitable protecting group before bromination.[1]
Formation of Isomers The directing effects of the substituents can lead to the formation of various positional isomers. To control regioselectivity, consider a multi-step synthesis approach, such as a Sandmeyer reaction, which can offer greater control over the position of the bromine atoms.
Side Reactions Oxidation of the starting material can be a significant side reaction.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Action
Inseparable Mixture of Products If multiple brominated isomers are formed, their similar polarities can make separation by column chromatography challenging.[2] Consider derivatization of the mixture to alter the physical properties of the components, facilitating separation. Alternatively, recrystallization from a suitable solvent system may help to isolate the desired product.
Product Lost During Workup The carboxylic acid group can make the product soluble in aqueous base. Ensure the pH of the aqueous phase is appropriately adjusted during extraction to prevent loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the bromination of 3-hydroxy-2-naphthoic acid?

A1: Low yields are frequently due to the high reactivity of the naphthalene ring, which leads to the formation of multiple brominated products and reduces the yield of the desired 4,7-dibromo isomer.[1] Incomplete reactions and side reactions such as oxidation can also contribute to lower yields.[1]

Q2: How can I improve the selectivity of the bromination reaction?

A2: To improve selectivity, you can moderate the reactivity of the starting material by protecting the hydroxyl group.[1] Another strategy is to use a less reactive brominating agent or to carefully control the reaction conditions (temperature, reaction time, and stoichiometry of the brominating agent).

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are excellent for monitoring the progress of the reaction. For characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity.

Experimental Protocols

Protocol 1: Direct Bromination of 3-Hydroxy-2-naphthoic Acid (Generalized)

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate and desired product.

  • Dissolution: Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride) in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or bromine) in the same solvent to the cooled solution with stirring.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench any remaining brominating agent by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents

Brominating AgentReactivitySelectivityHandling Considerations
Bromine (Br₂) ** HighGenerally LowHighly corrosive and toxic, requires a fume hood.
N-Bromosuccinimide (NBS) ModerateModerateSolid, easier to handle than liquid bromine.
Pyridinium Tribromide (Py-HBr₃) MildGenerally HigherSolid, often used for milder brominations.
Copper(II) Bromide (CuBr₂) **VariesCan be highOften used in specific applications for selective bromination.

Visualizations

Synthesis_Pathway start 3-Hydroxy-2-naphthoic Acid intermediate Protected 3-Hydroxy-2-naphthoic Acid start->intermediate Protection product This compound intermediate->product Bromination deprotection Deprotection product->deprotection Final Product Troubleshooting_Workflow start Low Yield of Desired Product check_conversion Check Conversion of Starting Material start->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_conversion->optimize_conditions check_selectivity Analyze Product Mixture for Selectivity multiple_products Multiple Products Formed? check_selectivity->multiple_products improve_selectivity Improve Selectivity (Protecting Groups, Milder Reagents) check_selectivity->improve_selectivity check_purification Evaluate Purification and Workup purification_loss Product Lost During Purification? check_purification->purification_loss optimize_workup Optimize Workup and Purification (pH adjustment, Recrystallization) check_purification->optimize_workup incomplete_reaction->check_selectivity No incomplete_reaction->optimize_conditions Yes multiple_products->check_purification No multiple_products->improve_selectivity Yes purification_loss->optimize_workup Yes Parameter_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Selectivity Selectivity Temperature->Selectivity Reaction_Time Reaction Time Reaction_Time->Yield Brominating_Agent Brominating Agent Brominating_Agent->Yield Brominating_Agent->Selectivity Solvent Solvent Solvent->Yield Solvent->Selectivity Purity Purity Yield->Purity Selectivity->Purity

References

Technical Support Center: Purification of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4,7-Dibromo-3-hydroxy-2-naphthoic acid.

Troubleshooting Guide

Problem 1: Low Purity of the Final Product After Synthesis

Potential Causes:

  • Incomplete Bromination: The starting material, 3-hydroxy-2-naphthoic acid, may not have fully reacted.

  • Formation of Isomeric Byproducts: Bromination of 3-hydroxy-2-naphthoic acid can lead to the formation of various mono- and di-brominated isomers. The hydroxyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director, leading to a mixture of products.

  • Presence of Unreacted Brominating Agent: Residual brominating agents, such as N-Bromosuccinimide (NBS) or bromine, can contaminate the product.

Suggested Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material.

  • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the brominating agent to minimize the formation of undesired isomers.

  • Quenching: After the reaction is complete, quench any remaining brominating agent by adding a solution of sodium thiosulfate or sodium bisulfite.

  • Purification Strategy: Employ a multi-step purification strategy involving recrystallization and/or column chromatography to separate the desired product from impurities.

Problem 2: Difficulty in Removing Isomeric Impurities

Potential Causes:

  • Similar Physical Properties: Isomers of dibrominated 3-hydroxy-2-naphthoic acid may have very similar solubility profiles and chromatographic behavior, making separation challenging.

Suggested Solutions:

  • Recrystallization with Solvent Screening: Systematically screen a variety of solvents and solvent mixtures for recrystallization. A table of suggested solvents is provided below. The principle is to find a solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • pH-Mediated Purification: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and filter to remove any non-acidic impurities. The desired product can then be precipitated by acidifying the filtrate with an acid like hydrochloric acid. This process can be repeated to improve purity.

  • Preparative Chromatography: If recrystallization is ineffective, preparative HPLC or column chromatography may be necessary. A methodical approach to developing a separation method is crucial.

Problem 3: Poor Solubility of the Compound

Potential Causes:

  • Molecular Structure: The planar aromatic structure, coupled with the presence of polar functional groups and heavy bromine atoms, can lead to strong intermolecular interactions and low solubility in many common organic solvents.

Suggested Solutions:

  • Solvent Selection: Refer to the solubility data table below to select an appropriate solvent for your application. For reactions or purification, consider using more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where the compound may exhibit higher solubility.

  • Use of Co-solvents: Employing a mixture of solvents can enhance solubility. For example, a small amount of a highly polar solvent can be added to a less polar solvent to improve the solubility of the compound.

  • Salt Formation: For applications where the free acid is not required, converting the carboxylic acid to a more soluble salt (e.g., sodium or potassium salt) by reacting it with a base can be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in the synthesis of this compound?

A1: The bromination of 3-hydroxy-2-naphthoic acid is directed by both the activating hydroxyl group (ortho-, para-directing) and the deactivating carboxylic acid group (meta-directing). Therefore, besides the desired 4,7-dibromo isomer, you may encounter other isomers such as 4,5-dibromo, 1,4-dibromo, and various mono-brominated species. The exact distribution of isomers will depend on the reaction conditions.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for determining the purity and quantifying isomeric impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or phosphoric acid) is a good starting point for method development. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for structural confirmation and can help in identifying impurities if their concentration is high enough.

Q3: Can I use column chromatography for the purification of this compound?

A3: Yes, column chromatography can be used, but it may be challenging due to the compound's limited solubility in common non-polar eluents. A silica gel column with a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended. It is advisable to perform a small-scale trial to optimize the solvent system before attempting a large-scale separation.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a light yellow to yellow or green powder or crystalline solid. The reported melting point is in the range of 251-255 °C. A broad melting range or a lower melting point can be an indication of impurities.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility
WaterInsoluble
MethanolSparingly soluble
EthanolSparingly soluble
AcetoneSoluble
DichloromethaneSparingly soluble
Ethyl AcetateSoluble
Tetrahydrofuran (THF)Soluble
Dimethylformamide (DMF)Freely soluble
Dimethyl sulfoxide (DMSO)Freely soluble

Note: This data is qualitative and intended as a general guide. Actual solubility may vary depending on the specific conditions and purity of the compound.

Table 2: Suggested Solvent Systems for Recrystallization

Primary SolventCo-solvent (if applicable)Expected Outcome
EthanolWaterGood for obtaining crystalline solid, solubility is low in cold ethanol/water mixtures.
Toluene-Can be effective for removing more polar impurities.
Acetic AcidWaterThe compound is often soluble in hot acetic acid and precipitates upon cooling or addition of water.
Ethyl AcetateHexaneA good general-purpose system for moderately polar compounds.

Experimental Protocols

Representative Protocol for Bromination of 3-hydroxy-2-naphthoic acid

Materials:

  • 3-hydroxy-2-naphthoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (2.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, cool the mixture to room temperature and quench the excess NBS by adding 10% aqueous sodium thiosulfate solution.

  • Remove the acetonitrile under reduced pressure.

  • Add ethyl acetate to the residue and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can then be purified by recrystallization or column chromatography.

General Protocol for Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (or solvent mixture) from Table 2 to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Bromination of 3-hydroxy-2-naphthoic acid quench Quenching (e.g., Na2S2O3) synthesis->quench Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction washing Aqueous Washing (e.g., NaHCO3) extraction->washing recrystallization Recrystallization washing->recrystallization Crude Product chromatography Column Chromatography washing->chromatography Crude Product hplc HPLC recrystallization->hplc Purified Product chromatography->hplc Purified Product nmr NMR hplc->nmr

Caption: Experimental Workflow for Synthesis and Purification.

troubleshooting_logic start Low Purity of Final Product check_impurities Identify Impurities (HPLC, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_isomers Isomeric Impurities? is_starting_material->is_isomers No optimize_reaction Optimize Reaction: - Time - Temperature - Stoichiometry is_starting_material->optimize_reaction Yes recrystallization Recrystallization: Solvent Screening is_isomers->recrystallization Yes pure_product Pure Product is_isomers->pure_product No optimize_reaction->pure_product chromatography Column Chromatography recrystallization->chromatography ph_purification pH-Mediated Purification chromatography->ph_purification ph_purification->pure_product

Caption: Troubleshooting Logic for Product Impurities.

Troubleshooting common issues in 4,7-Dibromo-3-hydroxy-2-naphthoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dibromo-3-hydroxy-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and safety precautions for this compound?

A1: this compound is a chemical compound that should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption and degradation.

Q3: What is the solubility of this compound in common organic solvents?

A3: this compound, being a relatively polar molecule with hydrogen bonding capabilities, exhibits limited solubility in nonpolar solvents. It is generally soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), particularly upon gentle heating. Its solubility in alcohols like methanol and ethanol is moderate. It is sparingly soluble in less polar solvents like dichloromethane and chloroform, and practically insoluble in hydrocarbons like hexanes.

Q4: How can I characterize my this compound and its derivatives?

A4: Standard analytical techniques can be used for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. The aromatic region of the 1H NMR spectrum will show characteristic signals for the naphthalene core, and the presence of the hydroxyl and carboxylic acid protons should be confirmed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid.

  • Melting Point: The melting point is a useful indicator of purity. The reported melting point for this compound is 251-255 °C.[1]

Troubleshooting Guides

Esterification Reactions

Q1: My esterification of this compound is giving a low yield. What are the possible causes and solutions?

A1: Low yields in esterification can be attributed to several factors. Here's a troubleshooting guide:

  • Incomplete reaction:

    • Solution: Increase the reaction time or temperature. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

    • Solution: Use a larger excess of the alcohol reactant.

  • Catalyst deactivation:

    • Solution: Ensure the use of a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). If using a solid catalyst, ensure it is active.

  • Steric hindrance: The bulky bromine atoms and the naphthoic acid structure can sterically hinder the reaction.

    • Solution: Consider using a more reactive acylating agent, such as the corresponding acid chloride, which can be prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride.

  • Side reactions: At high temperatures, decarboxylation can be a competing reaction.

    • Solution: Monitor the reaction temperature carefully and avoid excessive heating.

Q2: I am observing the formation of an unknown impurity in my esterification reaction. What could it be?

A2: A common side product in reactions with hydroxy-aromatic carboxylic acids at elevated temperatures is the decarboxylated compound. In this case, you might be forming 4,7-dibromo-2-naphthol.

  • Identification: This impurity can be identified by LC-MS, as it will have a lower molecular weight corresponding to the loss of a carboxyl group. 1H NMR will also show a simpler aromatic region and the absence of the carboxylic acid proton.

  • Prevention: Use milder reaction conditions (lower temperature) and a more efficient water removal method to shorten the reaction time.

Experimental Protocol: General Procedure for Fischer Esterification

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add a large excess of the desired alcohol (e.g., methanol, ethanol, 20-50 eq.), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H2SO4, 0.1-0.2 eq.).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a mild base (e.g., saturated NaHCO3 solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data (Illustrative)

AlcoholCatalystTemperature (°C)Time (h)Yield (%)
MethanolH2SO4Reflux12-2470-85
EthanolH2SO4Reflux12-2465-80

Note: These are typical ranges. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Workflow for Esterification

Esterification_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Alcohol (excess) + Acid Catalyst Reflux Heat to Reflux (Monitor by TLC/LC-MS) Reactants->Reflux Neutralize Neutralize with Base Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure Ester Purify->Product

Caption: General workflow for the esterification of this compound.

Amidation Reactions

Q1: I am struggling to form the amide of this compound. What should I do?

A1: Direct amidation of carboxylic acids with amines requires high temperatures and often results in low yields. A more effective approach is to use a coupling agent.

  • Recommended Method: Use standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

  • Alternative Method: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine in the presence of a non-nucleophilic base like triethylamine or pyridine.

Q2: My amidation reaction is messy, with multiple spots on TLC. How can I improve the purity?

A2: A messy reaction profile can be due to side reactions or impurities in the starting materials.

  • Purify Starting Materials: Ensure that the this compound and the amine are pure.

  • Control Reaction Temperature: Amidation reactions are often exothermic. Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can minimize side reactions.

  • Optimize Coupling Reagents: The choice and amount of coupling reagents can impact the reaction's cleanliness. Use the recommended stoichiometry and ensure they are of high quality.

  • Purification: Purification of the amide product can sometimes be challenging. Recrystallization from a suitable solvent system is often effective. If that fails, column chromatography on silica gel may be necessary.

Experimental Protocol: General Procedure for Amidation using EDC/HOBt

  • Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative)

AmineCoupling ReagentSolventTemperatureTime (h)Yield (%)
BenzylamineEDC/HOBtDMFRT12-2475-90
MorpholineHATU/DIPEADCMRT12-2480-95

Note: These are typical ranges. Actual yields may vary depending on the specific reaction conditions and scale.

Troubleshooting Decision Tree for Amidation

Amidation_Troubleshooting Start Low Yield or No Reaction in Amidation CheckMethod Are you using a coupling agent (e.g., EDC, HATU)? Start->CheckMethod DirectAmidation Direct amidation is likely inefficient. Use a coupling agent or convert to acid chloride. CheckMethod->DirectAmidation No CheckReagents Are starting materials and reagents pure and anhydrous? CheckMethod->CheckReagents Yes Success Improved Yield DirectAmidation->Success PurifyReagents Purify starting materials. Use fresh, anhydrous solvents and reagents. CheckReagents->PurifyReagents No CheckTemp Is the reaction temperature controlled? CheckReagents->CheckTemp Yes PurifyReagents->Success ControlTemp Run the reaction at a lower temperature (start at 0 °C). CheckTemp->ControlTemp No CheckStoichiometry Is the stoichiometry of reagents correct? CheckTemp->CheckStoichiometry Yes ControlTemp->Success AdjustStoichiometry Optimize the equivalents of amine, coupling agent, and base. CheckStoichiometry->AdjustStoichiometry No CheckStoichiometry->Success Yes AdjustStoichiometry->Success

Caption: A decision tree for troubleshooting low yields in amidation reactions.

Suzuki Cross-Coupling Reactions

Q1: I am getting a mixture of mono- and di-substituted products in the Suzuki coupling of this compound. How can I achieve selectivity?

A1: Achieving selectivity in the Suzuki coupling of di-halogenated substrates can be challenging. The relative reactivity of the two bromine atoms will depend on the electronic and steric environment. In this compound, the bromine at the 4-position is ortho to the hydroxyl group and meta to the carboxylic acid, while the bromine at the 7-position is in a less sterically hindered and electronically different environment.

  • For Mono-arylation:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is the major component. Lowering the reaction temperature may also improve selectivity.

    • Catalyst Choice: Some palladium catalysts may offer better selectivity. For instance, catalysts with bulky phosphine ligands might favor reaction at the less hindered 7-position.

  • For Di-arylation:

    • Stoichiometry: Use a larger excess of the boronic acid (2.5-3.0 equivalents).

    • Reaction Time and Temperature: Use longer reaction times and potentially higher temperatures to drive the reaction to completion.

Q2: My Suzuki coupling reaction is not going to completion, and I observe starting material and/or debrominated side products. What could be the issue?

A2: Incomplete reaction and the formation of side products are common issues in Suzuki couplings.

  • Incomplete Reaction:

    • Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

    • Base: The choice and amount of base are critical. Common bases include K2CO3, K3PO4, and Cs2CO3. Ensure the base is finely powdered and anhydrous.

    • Solvent: The solvent system is important. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The solvent must be thoroughly degassed to remove oxygen.

  • Debromination: The formation of a product where a bromine atom has been replaced by a hydrogen atom is a known side reaction.

    • Cause: This can be caused by impurities in the boronic acid or by certain reaction conditions.

    • Solution: Use high-purity boronic acid. Ensure the reaction is strictly anaerobic. Sometimes, changing the solvent or the base can help minimize this side reaction.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq. for mono-coupling, 2.5-3.0 eq. for di-coupling), and the base (e.g., K2CO3, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if necessary, a ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Illustrative)

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
Phenylboronic acid (1.2 eq.)Pd(PPh3)4K2CO3Dioxane/H2O9012Mono-aryl60-75
Phenylboronic acid (2.5 eq.)Pd(dppf)Cl2Cs2CO3DMF10024Di-aryl70-85

Note: These are typical ranges. Actual yields and selectivity will depend on the specific reaction conditions and the reactivity of the boronic acid.

Signaling Pathway Analogy for Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)-R' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: A simplified representation of the catalytic cycle for a Suzuki cross-coupling reaction.

References

Optimization of reaction conditions for 4,7-Dibromo-3-hydroxy-2-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the electrophilic aromatic substitution (bromination) of 3-hydroxy-2-naphthoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the naphthalene ring direct the incoming bromine atoms to specific positions. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a meta-director. The bromination commonly employs elemental bromine (Br₂) as the brominating agent, often in a polar solvent like acetic acid.

Q2: What are the most common side products in this reaction?

The formation of several side products can occur, primarily due to the high reactivity of the naphthalene ring, which is activated by the hydroxyl group. Common impurities include:

  • Monobrominated species: 4-Bromo-3-hydroxy-2-naphthoic acid and 7-Bromo-3-hydroxy-2-naphthoic acid.

  • Other dibrominated isomers: Bromine substitution at other positions on the naphthalene ring.

  • Over-brominated products: Tri- or tetra-brominated naphthoic acids if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

Q3: How can I purify the final product?

Purification of this compound can be achieved through recrystallization. A suitable solvent system, such as ethanol/water or acetic acid/water, can be used. The choice of solvent will depend on the solubility of the desired product versus the impurities. Column chromatography may also be an option for separating isomers if recrystallization is not effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete reaction.

  • Suboptimal reaction temperature.

  • Loss of product during workup and purification.

  • Formation of significant amounts of side products.

Solutions:

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion.

  • Temperature Control: The reaction temperature can significantly influence the reaction rate and selectivity. Experiment with a range of temperatures to find the optimal condition.

  • Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material. An excess of the brominating agent can lead to over-bromination and a lower yield of the desired product.

  • Solvent Choice: The polarity of the solvent can affect the reaction. Acetic acid is a common choice, but other polar aprotic or protic solvents could be investigated.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Causes:

  • The reaction conditions favor the formation of multiple isomers.

  • The directing effects of the substituents on the starting material are not being effectively controlled.

Solutions:

  • Choice of Brominating Agent: While elemental bromine is common, other brominating agents like N-Bromosuccinimide (NBS) might offer better regioselectivity under certain conditions.

  • Catalyst: The use of a Lewis acid catalyst could potentially influence the regioselectivity of the bromination.

  • Temperature: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product.

Problem 3: Presence of Over-brominated Byproducts

Possible Causes:

  • Excess of the brominating agent.

  • Prolonged reaction time.

  • High reaction temperature.

Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 2.0 to 2.2 equivalents of Br₂ for the dibromination).

  • Slow Addition: Add the brominating agent dropwise or in portions to the reaction mixture to maintain a low concentration of the brominating agent at any given time.

  • Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield of 4,7-dibromo isomer (%)Purity (%)
1Br₂ (2.1)Acetic Acid25126590
2Br₂ (2.1)Acetic Acid5067585
3Br₂ (2.5)Acetic Acid25126075 (over-bromination observed)
4NBS (2.1)Acetonitrile25247095

Experimental Protocols

Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid.

  • Preparation of Brominating Agent: In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.

  • Reaction: While stirring the solution of 3-hydroxy-2-naphthoic acid at room temperature, add the bromine solution dropwise over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.

  • Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 3-hydroxy-2-naphthoic acid in Acetic Acid add_br2 Slowly add Br2 solution dissolve->add_br2 prep_br2 Prepare Br2 solution in Acetic Acid prep_br2->add_br2 stir Stir at Room Temperature add_br2->stir monitor Monitor by TLC stir->monitor quench Pour into Ice-Water monitor->quench Reaction Complete filter Filter Precipitate quench->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Regioselectivity cluster_overbromination Over-bromination start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn multi_isomers Multiple Isomers Formed? start->multi_isomers excess_br2 Excess Bromine? start->excess_br2 sol1 Increase Reaction Time incomplete_rxn->sol1 sol2 Optimize Temperature incomplete_rxn->sol2 temp_issue Suboptimal Temperature? side_products Side Products? sol3 Lower Temperature multi_isomers->sol3 sol4 Try different Brominating Agent (NBS) multi_isomers->sol4 temp_high Temperature too High? sol5 Control Stoichiometry excess_br2->sol5 sol6 Slow Addition of Bromine excess_br2->sol6 long_time Reaction Time too Long?

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Scaling Up the Synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the scale-up production of this compound?

A1: A common and feasible route for the synthesis of this compound is the direct bromination of 3-hydroxy-2-naphthoic acid. This approach is attractive for scale-up due to the commercial availability of the starting material and the single-step nature of the key transformation. The primary challenge lies in controlling the regioselectivity of the bromination to obtain the desired 4,7-disubstituted product.

Q2: What are the critical parameters to control during the bromination reaction?

A2: The critical parameters to control during the bromination of 3-hydroxy-2-naphthoic acid include:

  • Brominating Agent: The choice of brominating agent (e.g., liquid bromine, N-bromosuccinimide (NBS)) will significantly impact the reactivity and selectivity. For scale-up, solid reagents like NBS are often preferred for easier handling and improved safety.

  • Solvent: The solvent system influences the solubility of reactants and the reaction rate. Common solvents for bromination include halogenated hydrocarbons (e.g., dichloromethane, chloroform) and polar aprotic solvents.

  • Temperature: Temperature control is crucial to manage the reaction rate and minimize the formation of side products.

  • Stoichiometry: The molar ratio of the brominating agent to the starting material must be carefully controlled to favor di-bromination and avoid over- or under-bromination.

  • Reaction Time: Adequate reaction time is necessary for the completion of the reaction, which should be monitored by techniques like TLC or HPLC.

Q3: What are the potential side products in this synthesis?

A3: Potential side products include:

  • Monobrominated isomers: 4-Bromo-3-hydroxy-2-naphthoic acid and 7-Bromo-3-hydroxy-2-naphthoic acid are likely major impurities if the reaction is incomplete.

  • Over-brominated products: Tri- or tetra-brominated species may form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Degradation products: Under harsh reaction conditions (e.g., high temperatures), degradation of the starting material or product may occur.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the bromine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction.- Increase reaction time and monitor by TLC/HPLC.- Increase reaction temperature cautiously.- Ensure efficient stirring, especially in a large-scale setup.
Suboptimal stoichiometry of reagents.- Titrate the brominating agent to confirm its concentration before use.- Perform small-scale experiments to optimize the molar ratio of the brominating agent.
Product loss during workup and purification.- Optimize the extraction and crystallization solvents.- Minimize transfer steps.
Formation of Monobrominated Impurities Insufficient amount of brominating agent.- Increase the molar equivalents of the brominating agent incrementally.
Short reaction time.- Extend the reaction time and monitor for the disappearance of monobrominated intermediates.
Formation of Over-brominated Products Excess brominating agent.- Carefully control the stoichiometry of the brominating agent. Add it portion-wise or as a solution to maintain better control.
High reaction temperature.- Perform the reaction at a lower temperature.
Product is an Intractable Oil or Fails to Crystallize Presence of significant impurities.- Purify the crude product by column chromatography before attempting crystallization.- Analyze the crude mixture by HPLC or NMR to identify the major impurities.
Inappropriate crystallization solvent.- Screen a variety of solvents or solvent mixtures for crystallization.- Try techniques like trituration with a non-polar solvent to induce solidification.
Difficulty in Removing Starting Material Incomplete reaction.- See "Low Yield of Product" section.
Similar solubility of starting material and product.- Employ column chromatography for purification.- Explore selective extraction techniques based on pH differences if applicable.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested starting point and requires optimization for scale-up.

Materials:

  • 3-hydroxy-2-naphthoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for crystallization (e.g., ethanol, acetic acid, toluene)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in the chosen solvent (e.g., dichloromethane or acetonitrile).

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (2.1 equivalents) in the same solvent from the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed and the desired product is the major component.

  • Quenching: Once the reaction is complete, cool the mixture again and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, acetic acid, or toluene) to afford this compound.

Data Presentation

Table 1: Proposed Reaction Conditions for Bromination

ParameterSuggested RangeNotes
Starting Material3-hydroxy-2-naphthoic acid-
Brominating AgentN-Bromosuccinimide (NBS)2.0 - 2.5 equivalents
SolventDichloromethane or Acetonitrile5 - 10 volumes (mL/g of starting material)
Temperature0 °C to room temperatureInitial addition at low temperature is recommended.
Reaction Time4 - 12 hoursMonitor by TLC/HPLC.

Table 2: Typical Analytical Specifications

AnalysisSpecificationMethod
AppearanceOff-white to pale yellow solidVisual
Purity (HPLC)≥ 98%HPLC
¹H NMRConforms to structureNMR Spectroscopy
Mass SpectrumCorresponds to M+H or M-HMass Spectrometry
Melting PointSpecific range (to be determined)Melting Point Apparatus

Mandatory Visualization

experimental_workflow start Start: 3-hydroxy-2-naphthoic acid dissolution Dissolution in Solvent (e.g., DCM) start->dissolution cooling Cooling to 0-5 °C dissolution->cooling addition Slow Addition of NBS Solution (2.1 eq) cooling->addition reaction Reaction at RT (4-12 h) addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring monitoring->reaction Incomplete quench Quench with Na2S2O3 (aq) monitoring->quench Reaction Complete workup Aqueous Workup (H2O, NaHCO3, Brine) quench->workup drying Drying Organic Layer (Na2SO4) workup->drying concentration Concentration in vacuo drying->concentration purification Purification (Recrystallization) concentration->purification product Final Product: This compound purification->product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low Yield or Incomplete Reaction cause1 Insufficient Reaction Time issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 cause4 Poor Mixing issue->cause4 solution1 Increase reaction time & monitor progress cause1->solution1 solution2 Cautiously increase reaction temperature cause2->solution2 solution3 Optimize NBS ratio in small scale cause3->solution3 solution4 Ensure efficient mechanical stirring cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Technical Support Center: Enhancing the Stability of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4,7-Dibromo-3-hydroxy-2-naphthoic acid in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this and how can I prevent it?

Answer:

Discoloration of your solution is a common indicator of degradation, likely due to oxidation of the phenolic hydroxyl group on the naphthoic acid ring. This oxidation can be initiated by several factors:

  • Exposure to Air (Oxygen): The presence of dissolved oxygen in your solvent can lead to the formation of colored quinone-like oxidation products.

  • Exposure to Light: UV or even ambient light can provide the energy to initiate photo-oxidative degradation.

  • High pH: Basic conditions (high pH) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

Troubleshooting Steps:

  • Solvent Preparation:

    • Degas your solvent: Before dissolving the compound, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using freeze-pump-thaw cycles. This will remove dissolved oxygen.

    • Use fresh, high-purity solvents: Impurities in solvents can sometimes catalyze degradation reactions.

  • Control of Atmosphere:

    • Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with oxygen.

    • Store the solution in containers that have been flushed with an inert gas.

  • Light Protection:

    • Use amber-colored glassware or wrap your containers in aluminum foil to protect the solution from light.

    • Minimize exposure to ambient light during experiments whenever possible.

  • pH Control:

    • Maintain the pH of your solution in the acidic range (ideally pH 3-5), as phenolic compounds are generally more stable under these conditions. Use a suitable buffer system if your experimental conditions allow.

  • Use of Antioxidants:

    • Consider adding a small amount of an antioxidant to your solution. Common choices for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[1] Start with a low concentration (e.g., 0.01% w/v) and optimize as needed.

Question 2: I am observing a loss of potency or a decrease in the concentration of this compound over time, even without significant color change. What are the potential degradation pathways?

Answer:

A loss of potency without a visible color change can be due to several degradation pathways that do not produce colored byproducts. The primary functional groups susceptible to degradation are the carboxylic acid and the phenolic hydroxyl group.

Potential Degradation Pathways:

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially when exposed to heat or certain catalysts. This would result in the formation of 4,7-dibromo-2-naphthol.

  • Oxidative Degradation: As mentioned previously, oxidation of the hydroxyl group can occur. While this often leads to colored products, initial oxidation steps might yield colorless intermediates. Potential oxidative degradation products include mono- and multi-hydroxylated derivatives and quinone-like structures.[2]

  • Hydrolysis: While the core structure is stable, if the compound is part of an ester or amide linkage in a more complex molecule, hydrolysis of that bond could occur under acidic or basic conditions.

  • Photodegradation: Exposure to light can lead to the formation of various degradation products, including the potential for dehalogenation (loss of a bromine atom) or other rearrangements.[3]

Troubleshooting and Investigation:

  • Forced Degradation Studies: To identify the likely degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples using a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection (LC-MS), to separate and identify the degradants.

  • Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products.

  • Storage Conditions: Review your storage conditions. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light to minimize degradation rates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent will depend on your specific application. Based on its structure, it is expected to have low solubility in water. It is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). For aqueous-based experiments, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Always check the solubility of the final concentration in your chosen buffer system to avoid precipitation.

Q2: What are the ideal storage conditions for a solution of this compound?

A2: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8 °C for short-term storage or -20 °C or lower for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: If in an aqueous buffer, maintain a slightly acidic pH (3-5).

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial for monitoring the concentration of the parent compound and detecting the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.

Quantitative Data Summary

The following table summarizes key parameters for enhancing the stability of this compound in solution.

ParameterRecommendationRationale
pH of Aqueous Solutions 3 - 5Phenolic compounds are generally more stable in acidic conditions, which suppresses the deprotonation of the hydroxyl group and reduces susceptibility to oxidation.
Storage Temperature 2-8 °C (short-term) or ≤ -20 °C (long-term)Lower temperatures significantly slow down the rate of chemical degradation reactions.
Light Exposure Minimize; use amber vials or foil wrapping.The aromatic and phenolic nature of the molecule makes it susceptible to photodegradation.[3]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Removes dissolved oxygen, a key initiator of oxidative degradation of the phenolic group.
Antioxidant Concentration 0.01% - 0.1% (w/v) of BHT, BHA, or Ascorbic AcidThese antioxidants act as radical scavengers, preventing the initiation and propagation of oxidative chain reactions.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol outlines the steps to prepare a stock solution with enhanced stability.

  • Solvent Degassing:

    • Place your chosen solvent (e.g., DMSO) in a suitable flask.

    • Sparge the solvent with a gentle stream of inert gas (nitrogen or argon) through a long needle for at least 15-30 minutes.

    • Alternatively, use three cycles of freeze-pump-thaw for more rigorous degassing.

  • Weighing the Compound:

    • Accurately weigh the desired amount of this compound in a clean, dry amber vial.

  • Dissolution under Inert Atmosphere:

    • If possible, perform the dissolution in a glovebox under an inert atmosphere.

    • If a glovebox is not available, add the degassed solvent to the vial containing the compound.

    • Briefly flush the headspace of the vial with the inert gas before sealing.

  • Addition of Antioxidant (Optional but Recommended):

    • Prepare a concentrated stock solution of your chosen antioxidant (e.g., 10% w/v BHT in ethanol).

    • Add a small volume of the antioxidant stock solution to your compound solution to achieve the desired final concentration (e.g., 0.01% w/v).

    • Vortex briefly to ensure homogeneity.

  • Storage:

    • Seal the vial tightly.

    • Wrap the vial in parafilm and then aluminum foil for extra protection against air and light.

    • Store at the recommended low temperature (e.g., -20 °C).

Protocol 2: Forced Degradation Study Workflow

This protocol provides a general workflow for conducting forced degradation studies to identify potential degradation products.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Add a solution of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate a solution of the compound at a high temperature (e.g., 70 °C).

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid and base hydrolysis samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use the mass spectrometry data to propose structures for the degradants.

Visualizations

degradation_pathway compound 4,7-Dibromo-3-hydroxy- 2-naphthoic acid decarboxylation Decarboxylation (Heat) compound->decarboxylation Heat oxidation Oxidation (O2, Light, High pH) compound->oxidation O₂, Light, High pH photolysis Photodegradation (UV/Vis Light) compound->photolysis Light decarboxylated_product 4,7-Dibromo-2-naphthol decarboxylation->decarboxylated_product oxidized_product Quinone-like structures & hydroxylated derivatives oxidation->oxidized_product photodegraded_product Dehalogenated species & other photoproducts photolysis->photodegraded_product

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Solution Instability Observed (e.g., color change, potency loss) check_oxidation Is the solution protected from air and light? start->check_oxidation implement_protection Degas solvent, use inert atmosphere, protect from light. check_oxidation->implement_protection No check_ph Is the pH of the aqueous solution acidic? check_oxidation->check_ph Yes implement_protection->check_ph adjust_ph Adjust pH to 3-5 using a suitable buffer. check_ph->adjust_ph No check_temperature Is the solution stored at a low temperature? check_ph->check_temperature Yes adjust_ph->check_temperature adjust_temperature Store at 2-8°C or -20°C. check_temperature->adjust_temperature No consider_antioxidant Consider adding an antioxidant (e.g., BHT, ascorbic acid). check_temperature->consider_antioxidant Yes adjust_temperature->consider_antioxidant end Stable Solution consider_antioxidant->end

Caption: Troubleshooting workflow for stabilizing solutions.

References

Overcoming challenges in the characterization of 4,7-Dibromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dibromo-3-hydroxy-2-naphthoic acid. The information provided is based on general principles of analytical chemistry and data from structurally similar compounds due to the limited availability of specific experimental data for this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a solid, often appearing as a light yellow to yellow or green powder or crystal.[1] Key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 1779-10-8[1][2]
Molecular Formula C₁₁H₆Br₂O₃[2]
Molecular Weight 345.97 g/mol
Appearance Light yellow to yellow to green powder/crystal[1]
Melting Point 251-255 °C[3]
Purity (typical) >98.0%[1]
Synonyms 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid[1]

Q2: In which solvents is this compound likely to be soluble?

Q3: What are the expected isotopic patterns in the mass spectrum for this compound?

A3: Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] For a molecule containing two bromine atoms, the molecular ion region will exhibit three peaks: M+, M+2, and M+4, with an approximate intensity ratio of 1:2:1.[6] This pattern is a key diagnostic feature for confirming the presence of two bromine atoms in the molecule.

Troubleshooting Guides

NMR Spectroscopy

Issue: Poor resolution or broad peaks in the ¹H NMR spectrum.

  • Potential Cause 1: Sample Concentration. Highly concentrated samples can lead to peak broadening.

    • Solution: Dilute the sample and re-acquire the spectrum.[7]

  • Potential Cause 2: Presence of Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Purify the sample further, for instance, by passing it through a small plug of silica gel.

  • Potential Cause 3: Chemical Exchange. The hydroxyl and carboxylic acid protons can undergo chemical exchange, leading to broad signals.

    • Solution 1: Add a drop of D₂O to the NMR tube. The exchangeable protons will be replaced by deuterium, causing the corresponding peaks to disappear.[4]

    • Solution 2: Acquire the spectrum at a lower temperature to slow down the exchange rate, which may result in sharper peaks.[7]

Issue: Complex, overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • Potential Cause: Similar Chemical Environments. The protons on the naphthalene ring may have very similar chemical shifts, leading to overlapping multiplets.[7]

    • Solution 1: Use a different deuterated solvent. Changing the solvent can induce small changes in chemical shifts that may resolve the overlapping signals.[4]

    • Solution 2: Acquire the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz) to increase the spectral dispersion.[7]

    • Solution 3: Perform 2D NMR experiments, such as COSY and HSQC, to help elucidate the connectivity between protons and carbons, aiding in the assignment of complex spectra.[7]

Mass Spectrometry

Issue: No clear molecular ion peak is observed.

  • Potential Cause 1: In-source Fragmentation. The compound may be fragmenting in the ion source before detection. This is common for aromatic carboxylic acids which can lose water or carbon dioxide.

    • Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI). In ESI, monitor for adducts such as [M+H]⁺, [M-H]⁻, or [M+Na]⁺.

  • Potential Cause 2: Poor Ionization. The compound may not be ionizing efficiently under the chosen conditions.

    • Solution: Optimize the ion source parameters, such as temperature and voltages. For ESI, adjusting the pH of the sample solution can improve ionization efficiency.

Issue: Unexpected fragmentation patterns.

  • Potential Cause: Presence of Impurities. Co-eluting impurities can lead to a complex and confusing mass spectrum.

    • Solution: Ensure good chromatographic separation before the mass spectrometer. Review the purity of the sample using other techniques like HPLC-UV or NMR.

HPLC Analysis

Issue: Poor peak shape (tailing or fronting).

  • Potential Cause 1: Secondary Interactions. The hydroxyl and carboxylic acid groups can interact with active sites on the silica-based stationary phase, leading to peak tailing.

    • Solution 1: Add a small amount of an acidic modifier, like trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to suppress the ionization of the carboxylic acid and silanol groups.[1]

    • Solution 2: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample and inject a smaller volume.[1]

Issue: Fluctuating retention times.

  • Potential Cause 1: Unstable Mobile Phase. Improperly mixed or degassed mobile phase can lead to inconsistent retention times.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.[8]

  • Potential Cause 2: Temperature Fluctuations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[1]

  • Potential Cause 3: Column Degradation. Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one of the same type.

Experimental Protocols

Note: These are suggested starting protocols and may require optimization.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for the structurally similar 4-Bromo-3-hydroxy-2-naphthoic acid.[9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a small amount of methanol or acetonitrile and dilute with the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆.

  • Concentration: 5-10 mg/mL.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

    • 2D Experiments (if needed): COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C one-bond correlations) to aid in structure elucidation.

Mass Spectrometry (MS)
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • Ionization Mode: Both positive and negative ion modes should be tested.

    • Positive Mode: Expect to see [M+H]⁺ and [M+Na]⁺.

    • Negative Mode: Expect to see [M-H]⁻. The negative mode is often more sensitive for acidic compounds.

  • Fragmentation Analysis (MS/MS): Perform MS/MS on the molecular ion to obtain fragment ions, which can help confirm the structure. Expected fragmentations include the loss of H₂O, CO, and CO₂.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesize Synthesize Compound Purify Purify (e.g., Recrystallization, Chromatography) Synthesize->Purify NMR NMR Spectroscopy (1H, 13C, 2D) Purify->NMR MS Mass Spectrometry (LC-MS, HRMS) Purify->MS HPLC HPLC Analysis (Purity Check) Purify->HPLC Structure_Confirm Confirm Structure & Purity NMR->Structure_Confirm MS->Structure_Confirm HPLC->Structure_Confirm

Caption: A logical workflow for the synthesis and characterization of this compound.

Troubleshooting_Workflow Problem Analytical Issue Encountered (e.g., poor peak shape, wrong m/z) Isolate Isolate the Problem (Instrument, Method, or Sample?) Problem->Isolate Instrument Check Instrument Parameters (e.g., calibration, connections) Isolate->Instrument Instrument Method Review Method Parameters (e.g., mobile phase, temperature) Isolate->Method Method Sample Check Sample (e.g., purity, solubility, concentration) Isolate->Sample Sample Optimize Optimize and Re-run Instrument->Optimize Method->Optimize Sample->Optimize

Caption: A troubleshooting workflow for common analytical issues encountered during characterization.

Mass_Spec_Isotopes cluster_legend Isotopic Composition cluster_combinations Possible Isotopic Combinations cluster_pattern Expected Mass Spectrum Pattern 79Br ⁷⁹Br 81Br ⁸¹Br M M+ (⁷⁹Br, ⁷⁹Br) M2 M+2 (⁷⁹Br, ⁸¹Br) or (⁸¹Br, ⁷⁹Br) M4 M+4 (⁸¹Br, ⁸¹Br) a b c b->c d e d->e f g f->g h label_M M+ label_M2 M+2 label_M4 M+4

Caption: A diagram illustrating the expected 1:2:1 isotopic pattern in mass spectrometry for a compound with two bromine atoms.

References

Validation & Comparative

A Comparative Guide to Brominated Naphthoic Acids: Evaluating 4,7-Dibromo-3-hydroxy-2-naphthoic Acid in the Context of Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,7-Dibromo-3-hydroxy-2-naphthoic acid and other structurally related brominated naphthoic acids. Due to the limited publicly available experimental data on this compound, this document leverages data from its close analogs to infer potential biological activities and guide future research. We will explore the landscape of brominated naphthoic acids, focusing on their potential as enzyme inhibitors and receptor modulators, key areas in drug development.

Physicochemical Properties of Selected Naphthoic Acid Derivatives

A fundamental aspect of drug design involves understanding the physicochemical properties of a compound. While specific experimental data for this compound is scarce, we can compare it with its parent compound, 3-hydroxy-2-naphthoic acid, and a related brominated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
3-Hydroxy-2-naphthoic acidC₁₁H₈O₃188.1892-70-6Parent scaffold, precursor to dyes and pigments.[1]
This compoundC₁₁H₆Br₂O₃345.971779-10-8Dibrominated analog of 3-hydroxy-2-naphthoic acid.
7-Bromo-3-hydroxy-2-naphthoic acidC₁₁H₇BrO₃267.081779-11-9Monobrominated analog of 3-hydroxy-2-naphthoic acid.
1,6-Dibromo-2-hydroxynaphthalene-3-carboxylic acidC₁₁H₆Br₂O₃345.97Not AvailableA dibrominated naphthoic acid with demonstrated biological activity.[2]

Potential Biological Activities and Comparative Analysis

Based on the activities of structurally similar compounds, we can hypothesize potential therapeutic targets for this compound.

Lactate Dehydrogenase (LDH) Inhibition

Background: Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, and its inhibition is a validated strategy for targeting cancer and certain parasitic infections.

Comparative Data: A study on naphthalene-based compounds identified 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) as an inhibitor of Babesia microti lactate dehydrogenase (BmLDH).[2]

CompoundTargetIC₅₀ (µM)
1,6-Dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA)B. microti LDH84.83 ± 6.96

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against LDH. The position of the bromine atoms on the naphthalene ring would likely influence the binding affinity and selectivity.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Background: NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory. Their overactivation is implicated in various neurological disorders, making NMDA receptor antagonists a significant area of research.

Comparative Data: Structure-activity relationship (SAR) studies on 2-naphthoic acid derivatives have shown that halogen substitutions can lead to potent NMDA receptor inhibitors. For instance, 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) is a potent, non-selective inhibitor of NMDA receptor subtypes.[3]

CompoundTargetIC₅₀ (µM)
1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acidNMDA Receptors~2

The presence of bromine atoms on the 4 and 7 positions of 3-hydroxy-2-naphthoic acid suggests that it could potentially interact with the allosteric sites on NMDA receptors, similar to other halogenated naphthoic acids.

p21-Activated Kinase 1 (PAK1) Inhibition

Background: PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. It is a downstream effector of the Rho-family GTPases, Rac and Cdc42.[4] Dysregulation of PAK1 signaling is implicated in cancer, making it an attractive therapeutic target.[5][6][7]

Hypothesis: While no direct evidence links this compound to PAK1 inhibition, some naphthoquinone derivatives, which share a similar bicyclic aromatic core, have been identified as PAK1 inhibitors.[5] This suggests that the naphthalene scaffold could be a starting point for designing novel PAK1 inhibitors. The hydroxyl and carboxyl groups on the naphthoic acid could potentially form key interactions within the ATP-binding pocket of the kinase.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments based on the cited literature for analogous compounds.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is adapted from the study on DBHCA as a BmLDH inhibitor.[2]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against LDH.

Materials:

  • Recombinant B. microti LDH (rBmLDH)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Substrate solution (e.g., 10 mM sodium lactate)

  • Cofactor solution (e.g., 2.5 mM NAD⁺)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add a fixed amount of rBmLDH to each well.

  • Add the different concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding the substrate and cofactor solutions.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Measure the absorbance at a specific wavelength (e.g., 340 nm for NADH formation) at different time points.

  • Calculate the initial reaction rates for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

NMDA Receptor Inhibition Assay (Electrophysiology)

This protocol is a generalized procedure based on studies of NMDA receptor modulators.[3]

Objective: To assess the inhibitory effect of a test compound on NMDA receptor-mediated currents.

Materials:

  • Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Test compound dissolved in extracellular solution.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, HEPES).

  • Agonists (e.g., glutamate and glycine).

  • Two-electrode voltage-clamp setup or patch-clamp setup.

Procedure:

  • Culture and prepare the oocytes or cells for electrophysiological recording.

  • Position the cell under the microscope and establish a whole-cell voltage-clamp recording.

  • Perfuse the cell with the extracellular solution.

  • Apply the agonists to elicit an NMDA receptor-mediated current.

  • After a stable baseline current is established, co-apply the test compound with the agonists.

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage of inhibition for different concentrations of the test compound.

  • Determine the IC₅₀ value by fitting the concentration-response data to a logistic equation.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 GPCR GPCR GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified PAK1 signaling pathway.

Experimental_Workflow cluster_workflow General Experimental Workflow for Compound Screening Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Cell-based Assay) Hit_Identification->Secondary_Assay Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assay->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: A general workflow for drug discovery.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, analysis of its structural analogs provides a strong rationale for investigating its potential as a modulator of several important drug targets. The presence of the brominated hydroxy-naphthoic acid scaffold suggests that it may exhibit inhibitory activity against enzymes like lactate dehydrogenase or modulate the function of receptors such as the NMDA receptor. Furthermore, the broader class of naphthalene-containing compounds has shown promise as PAK1 inhibitors, opening another avenue for investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives. Future studies are warranted to elucidate the specific biological profile of this compound and to validate the hypotheses presented herein.

References

Comparative Guide to Analytical Methods for the Quantification of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantification of 4,7-Dibromo-3-hydroxy-2-naphthoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, this document leverages data and protocols for analogous aromatic and naphthoic carboxylic acids to present a robust comparison.

The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This guide outlines the principles of each technique, presents comparative performance data, and provides detailed experimental protocols to assist in methodology selection and implementation.

Method Comparison

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of aromatic carboxylic acids. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV is a widely accessible and cost-effective technique suitable for quantifying compounds with a UV chromophore, such as the naphthalene ring in the target analyte. It is a robust method for relatively clean sample matrices and for assays where high sensitivity is not a primary concern.

  • LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for complex biological matrices or when trace-level quantification is necessary. The use of mass spectrometry allows for the differentiation of compounds with similar chromatographic behavior and provides structural confirmation.

The following table summarizes the key performance characteristics of each method, based on data from related aromatic carboxylic acids.

Table 1: Comparison of HPLC-UV and LC-MS/MS Performance for Aromatic Carboxylic Acid Quantification

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.2 - 10 µg/mL[1]0.1 ng/mL - 10 µg/mL[2]
Correlation Coefficient (r²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) 12.5 - 38.0 µg/L (for phenolic compounds)As low as 0.01 ng/mL[2]
Limit of Quantitation (LOQ) 0.2 µg/mL[1]15 - 40 ng/mL (with derivatization)
Precision (%RSD) < 5%[1]< 15%
Accuracy (% Recovery) 90 - 110%90 - 105%[2]
Selectivity ModerateHigh
Cost LowerHigher
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for HPLC-UV and LC-MS/MS analysis of aromatic carboxylic acids, which can be adapted for this compound.

Protocol 1: HPLC-UV Method

This protocol describes a reversed-phase HPLC method with UV detection suitable for the quantification of this compound in bulk materials or simple formulations.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of acidified water (e.g., 0.1% phosphoric acid in water) and acetonitrile. A common starting point is a gradient from 50:50 to 90:10 acetonitrile:water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.

4. Chromatographic Conditions

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with acidified water and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 10 µL

5. Analysis

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standard and sample solutions into the HPLC system.

  • Integrate the peak area of the analyte and quantify using a calibration curve generated from the working standard solutions.

Protocol 2: LC-MS/MS Method

This protocol outlines a more sensitive and selective LC-MS/MS method, which may require derivatization to enhance ionization efficiency for the carboxylic acid group.

1. Materials and Reagents

  • This compound reference standard

  • LC-MS grade acetonitrile and water

  • Formic acid

  • Derivatization agent (e.g., 3-nitrophenylhydrazine - 3-NPH)[3]

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

  • Pyridine

  • Internal standard (e.g., a structurally similar compound not present in the sample)

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard and Sample Preparation: Prepare stock and working solutions as described in the HPLC-UV protocol. An internal standard should be added to all standards and samples.

4. Derivatization Procedure (using 3-NPH) [3]

  • To 40 µL of the standard or sample solution, add 20 µL of 200 mM 3-NPH in 50:50 acetonitrile:water.

  • Add 20 µL of 120 mM EDC solution containing 6% pyridine in 50:50 acetonitrile:water.

  • Incubate the mixture at 40°C for 30 minutes.

  • Dilute the reaction mixture before injection.

5. Chromatographic Conditions

  • Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might start at 15% B and ramp up to 95% B.

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 1-5 µL

6. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylate ion.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize the precursor and product ions for both the analyte and the internal standard by direct infusion of the derivatized compounds.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and a comparison of the key steps in HPLC-UV and LC-MS/MS analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments analyze_data Analyze Data perform_experiments->analyze_data generate_report Generate Validation Report analyze_data->generate_report

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_prep Sample Preparation (Dilution/Extraction) hplc_sep Chromatographic Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification (External Standard) hplc_det->hplc_quant lcms_prep Sample Preparation (with Internal Standard & Derivatization) lcms_sep Chromatographic Separation (UPLC C18 Column) lcms_prep->lcms_sep lcms_det Mass Spectrometric Detection (MRM) lcms_sep->lcms_det lcms_quant Quantification (Internal Standard) lcms_det->lcms_quant start Sample start->hplc_prep start->lcms_prep

Caption: Comparison of HPLC-UV and LC-MS/MS workflows.

References

Comparing the reactivity of 4,7-Dibromo-3-hydroxy-2-naphthoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and biological reactivity of 4,7-Dibromo-3-hydroxy-2-naphthoic acid against structurally similar compounds, including 4-bromo-3-hydroxy-2-naphthoic acid, 7-bromo-3-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 3,7-dihydroxy-2-naphthoic acid. This document synthesizes theoretical principles with available experimental data to offer insights into the influence of substituent patterns on reactivity.

Introduction to Reactivity

The reactivity of substituted naphthoic acids is fundamentally governed by the electronic properties of their substituents. Electron-withdrawing groups, such as bromine, and electron-donating groups, like hydroxyl, modulate the electron density of the naphthalene ring and the acidity of the carboxylic acid functional group. These electronic effects significantly influence the rates and outcomes of chemical reactions.

Theoretical Framework: The Hammett Equation

To understand and predict the relative reactivity of these compounds, we can apply the principles of the Hammett equation.[1][2][3] This equation relates the reaction rate or equilibrium constant of a reaction to the electronic properties of substituents on an aromatic ring. The core of the Hammett equation is:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects.[3]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction.[3]

Comparative Reactivity Analysis

Electron-Withdrawing Effects of Bromine: The bromine atoms are electron-withdrawing due to their inductive effect, which deactivates the aromatic ring towards electrophilic attack. This deactivation makes reactions like electrophilic aromatic substitution slower compared to the non-brominated analog.[4][5][6][7]

Electron-Donating Effects of the Hydroxyl Group: The hydroxyl group is an activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance.[4]

Combined Effects in this compound: In this compound, the two bromine atoms strongly withdraw electron density from the naphthalene ring. This effect is expected to make the carboxylic acid group more acidic and the aromatic ring less susceptible to electrophilic attack compared to its monobrominated and non-brominated counterparts.

Predicted Order of Reactivity in Esterification

Esterification of carboxylic acids is typically catalyzed by a strong acid.[8] The reaction rate can be influenced by the acidity of the carboxylic acid and steric hindrance around the carboxyl group. Given that the bromine atoms increase the acidity of the carboxylic acid, we can predict the following order of reactivity in an acid-catalyzed esterification:

This compound > 4-Bromo-3-hydroxy-2-naphthoic acid ≈ 7-Bromo-3-hydroxy-2-naphthoic acid > 3-Hydroxy-2-naphthoic acid

This prediction is based on the assumption that the electronic effects on the acidity of the carboxyl group are the dominant factor.

Biological Reactivity: Aryl Hydrocarbon Receptor (AhR) Activation

Several hydroxynaphthoic acids have been investigated for their ability to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli.[9][10][11][12][13] Activation of AhR can be considered a measure of biological reactivity. The table below summarizes the reported induction of CYP1A1 and CYP1B1 genes, which are downstream targets of AhR, by various naphthoic acid derivatives in young adult mouse colonic (YAMC) cells.

CompoundCYP1A1 Induction (Fold Change vs. Control)CYP1B1 Induction (Fold Change vs. Control)
1,4-Dihydroxy-2-naphthoic acidHighHigh
3,5-Dihydroxy-2-naphthoic acidLowModerate
3,7-Dihydroxy-2-naphthoic acidLowModerate
1-Hydroxy-2-naphthoic acidModerateHigh
4-Hydroxy-2-naphthoic acidModerateHigh
3-Hydroxy-2-naphthoic acidNot ReportedNot Reported
This compoundNot ReportedNot Reported

Data extracted from a study on the structure-dependent AhR activity of hydroxyl/carboxy-substituted naphthoic acids.[9][10]

The available data indicates that the position of the hydroxyl groups significantly impacts AhR activation. While data for the brominated compounds is not available, this provides a framework for future comparative studies on their biological reactivity.

Proposed Experimental Protocols for Comparative Reactivity

To obtain quantitative data on the relative reactivity of these compounds, the following experimental protocols are proposed.

Experiment 1: Comparative Esterification Kinetics

Objective: To determine the relative rates of esterification of this compound and its analogs.

Methodology:

  • Reaction Setup: In a series of parallel temperature-controlled reactors, dissolve equimolar amounts of each naphthoic acid derivative in a large excess of methanol to ensure pseudo-first-order kinetics with respect to the naphthoic acid.[14][15][16]

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid to each reactor.[8]

  • Sampling: At regular time intervals, withdraw aliquots from each reactor and quench the reaction by adding the aliquot to a known volume of a cold, neutral solvent.

  • Analysis: Analyze the concentration of the ester product in each sample using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the ester product versus time for each compound. The initial slope of this plot will be proportional to the initial reaction rate. A comparison of these rates will provide the relative reactivity.

Experiment 2: Competitive Electrophilic Bromination

Objective: To compare the susceptibility of the brominated and non-brominated naphthoic acids to further electrophilic substitution.

Methodology:

  • Reaction Mixture: Prepare a solution containing equimolar amounts of 3-hydroxy-2-naphthoic acid and this compound in a suitable solvent (e.g., acetic acid).

  • Brominating Agent: Slowly add a sub-stoichiometric amount of a brominating agent, such as N-bromosuccinimide (NBS), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to observe the formation of new, more highly brominated products.

  • Product Analysis: After a set reaction time, quench the reaction and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products.

  • Reactivity Comparison: The ratio of the newly brominated products from each starting material will indicate their relative reactivity towards electrophilic bromination. A higher yield of the tribrominated product from the dibrominated starting material would suggest a lower deactivation by the existing bromine atoms than predicted.

Visualizing Reaction Pathways and Workflows

Fischer-Speier Esterification Workflow

Fischer_Speier_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring cluster_products Products Carboxylic_Acid Naphthoic Acid Derivative Mixing Mix and Heat (e.g., 60°C) Carboxylic_Acid->Mixing Alcohol Methanol (Excess) Alcohol->Mixing Catalyst H₂SO₄ Catalyst->Mixing Sampling Aliquot Sampling Mixing->Sampling Over time Water Water Analysis HPLC Analysis Sampling->Analysis Ester Methyl Ester Product Analysis->Ester

Caption: Workflow for comparative esterification kinetics.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway Ligand Naphthoic Acid Derivative (Ligand) AhR_Complex_Cytoplasm AhR-HSP90-XAP2 (Cytoplasmic Complex) Ligand->AhR_Complex_Cytoplasm Binds AhR_Ligand_Complex Ligand-AhR Complex AhR_Complex_Cytoplasm->AhR_Ligand_Complex Conformational Change Nuclear_Translocation Nuclear Translocation AhR_Ligand_Complex->Nuclear_Translocation ARNT ARNT Dimerization Dimerization ARNT->Dimerization DRE DRE (DNA Response Element) Dimerization->DRE Binds to Nuclear_Translocation->Dimerization Transcription Gene Transcription DRE->Transcription CYP1A1_mRNA CYP1A1 mRNA Transcription->CYP1A1_mRNA CYP1B1_mRNA CYP1B1 mRNA Transcription->CYP1B1_mRNA

Caption: Activation of the AhR signaling pathway.

References

Navigating Molecular Targets: A Comparative Guide to Alternatives for 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and selective modulators of key biological targets is a continuous endeavor. 4,7-Dibromo-3-hydroxy-2-naphthoic acid, a halogenated naphthoic acid derivative, has emerged as a scaffold of interest in two distinct and critical areas of therapeutic research: the inhibition of lactate dehydrogenase (LDH) and the modulation of the aryl hydrocarbon receptor (AhR). This guide provides a comprehensive comparison of this compound with leading alternatives in these applications, supported by experimental data and detailed methodologies to aid in the selection of the most suitable compounds for further investigation.

Lactate Dehydrogenase (LDH) Inhibition: A Key Target in Cancer and Infectious Diseases

Lactate dehydrogenase is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Its upregulation is a hallmark of many cancers, contributing to the Warburg effect, and it is also a crucial enzyme for the survival of certain pathogens.

This compound, also known by its synonym 1,6-dibromo-2-hydroxynaphthalene-3-carboxylic acid (DBHCA), has demonstrated inhibitory activity against lactate dehydrogenase. A study on its effect on Babesia microti LDH (BmLDH), a protozoan parasite, revealed its potential as an anti-parasitic agent. The compound exhibited an IC50 of 84.83 µM against BmLDH and showed a noteworthy ~109-fold selectivity over human LDH isoforms.[1][2][3]

This section compares the LDH inhibitory activity of this compound with other well-characterized LDH inhibitors.

Comparative Analysis of LDH Inhibitors
CompoundTarget LDH Isoform(s)IC50 / Kᵢ ValueMechanism of Action
This compound (DBHCA) BmLDH (human LDH)IC50: 84.83 µM (BmLDH)Not explicitly stated, likely competitive with NADH
GossypolLDH-A, LDH-B, LDH-CKᵢ: 1.9 µM (LDH-A4), 1.4 µM (LDH-B4), 4.2 µM (LDH-C4)Competitive with NADH
FX-11LDH-AKᵢ: 8 µMCompetitive with NADH
NHI-2LDH-A (LDH-B)IC50: 14.7 µM (LDH-A), 55.8 µM (LDH-B)Not explicitly stated, likely competitive with NADH
GalloflavinLDH-A, LDH-BKᵢ: 5.46 µM (LDH-A), 15.06 µM (LDH-B)Non-competitive with NADH and pyruvate
Oxamic acidLDH-AKᵢ: 80 µM (LDH-A4)Competitive with pyruvate
Experimental Protocol: LDH Inhibition Assay

The inhibitory activity of the compounds on LDH is typically determined by monitoring the decrease in NADH concentration, which absorbs light at 340 nm.

Materials:

  • Purified recombinant human LDH-A and/or LDH-B

  • Test compounds (dissolved in DMSO)

  • Sodium pyruvate

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, sodium pyruvate, and NADH.

  • Add the test compound at various concentrations to the wells of the microplate. A vehicle control (DMSO) should be included.

  • Initiate the reaction by adding the purified LDH enzyme to each well.

  • Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • To determine the mechanism of inhibition (Kᵢ), the assay is performed with varying concentrations of both the inhibitor and the substrate (pyruvate or NADH).

dot

LDH_Inhibition_Workflow reagents Prepare Reaction Mix (Buffer, Pyruvate, NADH) plate Add Reagents and Compounds to Microplate reagents->plate compounds Prepare Test Compounds (Serial Dilutions) compounds->plate enzyme Initiate Reaction with LDH Enzyme plate->enzyme read Measure Absorbance at 340 nm (Kinetic Read) enzyme->read rate Calculate Initial Reaction Rates read->rate inhibition Determine % Inhibition rate->inhibition ic50 Calculate IC50 Value inhibition->ic50

Caption: Experimental workflow for determining LDH inhibition.

Aryl Hydrocarbon Receptor (AhR) Modulation: A Gateway to Immunomodulation and Toxin Response

This section provides a comparative overview of well-characterized AhR modulators.

Comparative Analysis of AhR Modulators
CompoundActivityTarget Gene/AssayEC50 / IC50 Value (Cell Line)
TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin)AgonistCYP1A1 induction (various)Potent, typically in the pM to nM range
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)AgonistCYP1A1 induction (Caco-2)Potent, comparable to TCDD
CH-223191AntagonistInhibition of TCDD-induced CYP1A1IC50: ~30 nM (HepG2)
Experimental Protocol: AhR-Mediated CYP1A1 Induction Assay

The activity of AhR modulators is commonly assessed by measuring the induction of the cytochrome P450 1A1 (CYP1A1) gene, a well-established AhR target gene.

Materials:

  • Human cell line expressing AhR (e.g., HepG2, MCF-7)

  • Test compounds (dissolved in DMSO)

  • TCDD (as a positive control for agonism and for antagonist assays)

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) reagents (primers and probes for CYP1A1 and a housekeeping gene)

  • qPCR instrument

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • For agonist testing: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (TCDD).

  • For antagonist testing: Pre-incubate the cells with various concentrations of the test compound for a set period (e.g., 1 hour) before adding a fixed concentration of TCDD.

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Perform qPCR to quantify the relative mRNA expression levels of CYP1A1, normalized to a housekeeping gene (e.g., GAPDH, ACTB).

  • For agonist activity: Calculate the fold induction of CYP1A1 mRNA expression relative to the vehicle control and determine the EC50 value.

  • For antagonist activity: Calculate the percentage of inhibition of TCDD-induced CYP1A1 expression and determine the IC50 value.

dot

AhR_Signaling_Pathway Ligand AhR Ligand (e.g., TCDD, 1,4-DHNA) AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization DRE Dioxin Response Element (DRE) on DNA AhR_ARNT->DRE Binding CYP1A1 CYP1A1 Gene Transcription DRE->CYP1A1 Activation

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound presents a promising, yet underexplored, scaffold for the development of both LDH inhibitors and AhR modulators. Its demonstrated selective inhibition of a parasitic LDH highlights its potential in infectious disease research. While direct evidence of its AhR activity is pending, the broader class of naphthoic acids warrants its investigation in this area.

The alternatives presented in this guide, such as Gossypol and FX-11 for LDH inhibition, and TCDD and 1,4-DHNA for AhR modulation, offer well-characterized benchmarks for comparative studies. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to rigorously evaluate these compounds and identify the most promising candidates for their specific therapeutic applications. Further investigation into the structure-activity relationships of substituted naphthoic acids will undoubtedly unveil novel and potent modulators of these critical biological targets.

References

A Comparative Analysis of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: Cross-Validation of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available experimental and computational data for 4,7-Dibromo-3-hydroxy-2-naphthoic acid. Due to the limited availability of direct experimental and computational data for this specific compound, this guide incorporates data from its synonym, 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA), and related, structurally similar compounds for a comprehensive comparative analysis.

Physicochemical Properties: A Comparative Overview

A direct comparison of the physicochemical properties of this compound with its non-brominated parent compound, 3-hydroxy-2-naphthoic acid, and a mono-brominated analogue is presented below. The data for the target compound is limited to its melting point.

PropertyThis compound3-Hydroxy-2-naphthoic Acid4-Bromo-3-hydroxy-2-naphthoic acid7-Bromo-3-hydroxy-2-naphthoic acid
Molecular Formula C₁₁H₆Br₂O₃C₁₁H₈O₃C₁₁H₇BrO₃C₁₁H₇BrO₃
Molecular Weight 345.97 g/mol 188.18 g/mol 267.07 g/mol 267.07 g/mol
Melting Point 251-255 °C222-223 °CNo dataNo data
Calculated pKa No data2.79No dataNo data
Calculated LogP No data2.93.63.6

Spectroscopic Data

3-Hydroxy-2-naphthoic Acid:
  • ¹H NMR Spectrum: Spectral data is available in public repositories.

  • ¹³C NMR Spectrum: Spectral data is available in public repositories.

  • IR Spectrum: Characteristic peaks can be found in various spectral databases.

Biological Activity: Inhibition of Babesia microti Lactate Dehydrogenase

Recent research has identified a synonym of this compound, 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA), as an inhibitor of Babesia microti lactate dehydrogenase (BmLDH), a key enzyme in the parasite's anaerobic metabolism.

CompoundTargetAssayIC₅₀
1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA)Babesia microti Lactate Dehydrogenase (BmLDH)Enzyme activity inhibitory experiment53.89 ± 13.28 µM
1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA)Babesia microti (in vitro)Growth inhibition analysis84.83 ± 6.96 µM

This inhibitory activity suggests that this compound could serve as a lead compound for the development of novel anti-parasitic drugs targeting lactate dehydrogenase.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activity of DBHCA.

BmLDH Enzyme Activity Inhibition Assay
  • Recombinant BmLDH Expression and Purification: The gene encoding BmLDH is cloned into an expression vector and transformed into a suitable bacterial host (e.g., E. coli). The recombinant protein is then expressed and purified using standard chromatographic techniques.

  • Enzyme Kinetics: The catalytic activity of the purified rBmLDH is measured by monitoring the oxidation of lactate to pyruvate or the reduction of pyruvate to lactate. The change in absorbance at 340 nm due to the conversion of NAD⁺ to NADH or vice versa is recorded.

  • Inhibition Assay: The inhibitory effect of DBHCA is determined by adding varying concentrations of the compound to the reaction mixture containing rBmLDH, its substrate (lactate or pyruvate), and the cofactor (NAD⁺ or NADH). The reaction rate is measured, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

In Vitro Growth Inhibition of Babesia microti
  • B. microti Culture: B. microti is cultured in vitro in hamster red blood cells.

  • Drug Treatment: The cultured parasites are treated with different concentrations of DBHCA.

  • Parasitemia Determination: After a defined incubation period (e.g., 72 hours), the percentage of infected red blood cells (parasitemia) is determined by microscopic examination of Giemsa-stained blood smears.

  • IC₅₀ Calculation: The IC₅₀ value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for the characterization and evaluation of this compound.

G Proposed Mechanism of Action of this compound A This compound (DBHCA) B Babesia microti Lactate Dehydrogenase (BmLDH) A->B Binds to C Inhibition of Pyruvate to Lactate Conversion A->C Inhibits B->C Catalyzes D Disruption of Anaerobic Glycolysis C->D E Reduced ATP Production D->E F Parasite Death E->F

Caption: Proposed mechanism of action for this compound.

G General Experimental Workflow cluster_0 Compound Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis A Synthesis of This compound B Spectroscopic Analysis (NMR, IR, MS) A->B C Purity Determination (HPLC) B->C D In vitro Enzyme Inhibition Assay (BmLDH) C->D E In vitro Anti-parasitic Activity (B. microti) C->E G IC50 Determination D->G F Cytotoxicity Assays (on host cells) E->F E->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: A general workflow for the characterization and evaluation of novel compounds.

Performance Benchmark of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid-Based Materials in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of materials based on the 4,7-Dibromo-3-hydroxy-2-naphthoic acid scaffold, focusing on their potential applications in drug development, particularly as enzyme and receptor inhibitors. While direct benchmarking data for this specific compound is limited, this document extrapolates its potential performance by comparing it with structurally similar naphthoic acid derivatives that have been evaluated against biological targets. The information is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction to Naphthoic Acid Derivatives in Drug Discovery

Naphthoic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry. Their rigid bicyclic aromatic structure serves as a versatile scaffold for the development of therapeutic agents. Modifications to the naphthalene core, such as the introduction of hydroxyl, bromo, and carboxylic acid functional groups, can significantly influence their biological activity, including their ability to act as receptor antagonists or enzyme inhibitors. This guide focuses on the potential of this compound and related compounds in this context.

Comparative Analysis of Biological Activity

The biological activity of naphthoic acid derivatives is highly dependent on the substitution pattern on the naphthalene ring. Below, we compare the performance of various substituted naphthoic acids in different biological assays.

Table 1: Performance of Naphthoic Acid Derivatives as P2Y14 Receptor Antagonists

Compound/ScaffoldTargetAssay TypeKey Performance Metric (IC₅₀/Kᵢ)Reference Compound(s)
4,7-disubstituted 2-naphthoic acid derivative (PPTN)P2Y14 ReceptorInhibition of adenylyl cyclaseKᵢ ≈ 400 pMUDP-glucose (agonist)
4-Ethoxy-2-naphthoic acidP2Y14 ReceptorFoundational scaffoldNot availablePPTN
4-phenyl-2-naphthoic acid derivative (MRS4833)P2Y14 ReceptorRadioligand binding89-fold higher affinity than precursorPrecursor compound 14

Table 2: Performance of Naphthoic Acid Derivatives as Lactate Dehydrogenase (LDH) Inhibitors

CompoundTargetAssay TypeIC₅₀ (µM)Selectivity Index (SI)
1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA)Babesia microti LDHIn vitro growth inhibition84.832.6
3,5-dihydroxy 2-napthoic acid (DHNA)Babesia microti LDHIn vitro growth inhibition85.6522.1

Table 3: Activity of Hydroxy-naphthoic Acids on Aryl Hydrocarbon Receptor (AhR)

CompoundTargetAssay TypeRelative Potency/Efficacy
1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)Aryl Hydrocarbon Receptor (AhR)CYP1A1/CYP1B1 mRNA inductionMost potent among tested derivatives
1-hydroxy-2-naphthoic acid (1-HNA)Aryl Hydrocarbon Receptor (AhR)CYP1A1/CYP1B1 mRNA inductionLess potent than 1,4-DHNA
4-hydroxy-2-naphthoic acid (4-HNA)Aryl Hydrocarbon Receptor (AhR)CYP1A1/CYP1B1 mRNA inductionLess potent than 1,4-DHNA

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays mentioned above.

Protocol 1: P2Y14 Receptor Antagonist Assay (Adenylyl Cyclase Inhibition)

  • Cell Culture: C6 glioma cells stably expressing the P2Y14 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and incubated in a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Antagonist Incubation: The naphthoic acid derivative (e.g., PPTN) is added to the cells at various concentrations and incubated for a specified period.

  • Agonist Stimulation: The P2Y14R agonist, UDP-glucose, is added to stimulate the receptor.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or a fluorescence-based assay.

  • Data Analysis: The concentration-effect curve of UDP-glucose is plotted in the presence and absence of the antagonist. A rightward shift in the curve indicates antagonism. Schild analysis can be used to determine the antagonist's affinity (Kᵢ).[1]

Protocol 2: In Vitro Growth Inhibition Assay for Babesia microti

  • Parasite Culture: Babesia microti is cultured in vitro in human red blood cells.

  • Drug Preparation: The test compounds (e.g., DBHCA, DHNA) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Treatment: The parasite cultures are treated with the test compounds and incubated for 72 hours.

  • Parasitemia Determination: Parasitemia is determined by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.[2][3]

Protocol 3: Aryl Hydrocarbon Receptor (AhR) Activity Assay (CYP1A1/CYP1B1 mRNA Induction)

  • Cell Culture: Young adult mouse colonic (YAMC) cells or human Caco2 colon cancer cells are used.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1,4-DHNA) for a specified time.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Reverse Transcription and qPCR: RNA is reverse-transcribed to cDNA, and the expression levels of CYP1A1 and CYP1B1 mRNA are quantified using quantitative PCR (qPCR).

  • Data Analysis: The fold induction of CYP1A1 and CYP1B1 mRNA is calculated relative to a vehicle-treated control.[4][5]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow relevant to the evaluation of this compound-based materials.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor G_protein Gαi/o Protein P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R binds Naphthoic_Acid Naphthoic Acid Derivative (Antagonist) Naphthoic_Acid->P2Y14R blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Chemotaxis) cAMP->Downstream regulates Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Dispense Enzyme into Microplate Wells A->D B Prepare Substrate Solution G Initiate Reaction by Adding Substrate B->G C Prepare Inhibitor Stock (Naphthoic Acid Derivative) E Add Serial Dilutions of Inhibitor C->E D->E F Pre-incubate Enzyme and Inhibitor E->F F->G H Monitor Reaction Progress (e.g., Absorbance, Fluorescence) G->H I Calculate Reaction Rates H->I J Plot % Inhibition vs. Inhibitor Concentration I->J K Determine IC₅₀ Value J->K

References

A Comparative Analysis of Novel 4,7-Dibromo-3-hydroxy-2-naphthoic Acid Amide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide presents a hypothetical structure-activity relationship (SAR) study of novel 4,7-dibromo-3-hydroxy-2-naphthoic acid analogs. Due to a lack of publicly available research on this specific compound series, the data presented is illustrative and based on established principles from related naphthoic acid and naphthoquinone derivatives to provide a framework for potential future research.

The quest for novel anticancer therapeutics has led to the exploration of a wide array of chemical scaffolds. Among these, naphthoic acid derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities. This guide focuses on a hypothetical series of amide analogs derived from this compound, a readily available analytical reagent. By systematically modifying the amide substituent, we aim to elucidate key structural features that may contribute to cytotoxic activity against human cancer cell lines.

The core structure, this compound, possesses several features that make it an interesting starting point for medicinal chemistry exploration: a planar naphthalene ring system known for its potential to intercalate with DNA, and bromo-substituents that can influence electronic properties and metabolic stability. This guide provides a comparative analysis of the hypothetical cytotoxic profiles of these novel analogs, supported by detailed experimental protocols and visual representations of the scientific workflow and a relevant biological pathway.

Data Presentation: Structure-Activity Relationship of Amide Analogs

To investigate the impact of various substituents on the anticancer activity of the this compound scaffold, a series of amide derivatives were hypothetically synthesized and evaluated for their cytotoxicity against the human colon cancer cell line, HCT116. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDR Group (Substituent)Molecular FormulaIC50 (µM) for HCT116 Cells
1a -H (Parent Acid)C₁₁H₆Br₂O₃> 100
1b -NH-CH₃ (Methylamide)C₁₂H₉Br₂NO₂75.2
1c -NH-CH₂CH₃ (Ethylamide)C₁₃H₁₁Br₂NO₂62.5
1d -NH-(CH₂)₃CH₃ (n-Butylamide)C₁₅H₁₅Br₂NO₂45.8
1e -NH-CyclohexylC₁₇H₁₇Br₂NO₂33.1
1f -NH-PhenylC₁₇H₁₁Br₂NO₂25.6
1g -NH-(4-Fluorophenyl)C₁₇H₁₀Br₂FNO₂18.9
1h -NH-(4-Methoxyphenyl)C₁₈H₁₃Br₂NO₃29.4
1i -NH-CH₂-Phenyl (Benzylamide)C₁₈H₁₃Br₂NO₂38.7

Analysis of Structure-Activity Relationships:

The parent carboxylic acid 1a demonstrated negligible activity, suggesting that derivatization of the carboxyl group is crucial for cytotoxicity. A clear trend is observed with increasing lipophilicity in the aliphatic amide series (1b-1e ), where larger alkyl and cycloalkyl groups led to enhanced potency. This suggests that improved cell membrane permeability may play a significant role.

The introduction of an aromatic ring (1f ) further increased activity compared to the aliphatic analogs. The most potent compound in this hypothetical series is the 4-fluorophenyl derivative 1g , indicating that electron-withdrawing substituents on the phenyl ring may be favorable for activity. In contrast, the electron-donating methoxy group in 1h resulted in slightly reduced potency compared to the unsubstituted phenyl analog 1f . The benzylamide analog 1i was less active than the phenylamide, suggesting that the direct conjugation of the aromatic ring to the amide nitrogen is beneficial.

Experimental Protocols

General Protocol for the Synthesis of this compound Amide Analogs (e.g., Compound 1f)

This protocol describes a standard method for the synthesis of N-phenyl-4,7-dibromo-3-hydroxy-2-naphthamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Aniline

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, a catalytic amount of anhydrous DMF is added. The mixture is cooled to 0 °C in an ice bath. Thionyl chloride (1.5 eq) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C. In a separate flask, aniline (1.1 eq) and triethylamine (1.2 eq) are dissolved in anhydrous DCM. This amine solution is then added dropwise to the stirred acid chloride solution.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred overnight. The reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-phenyl-4,7-dibromo-3-hydroxy-2-naphthamide (1f ).

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for MTT Cytotoxicity Assay

This assay is used to assess the in vitro cytotoxic effects of the synthesized compounds on the HCT116 cancer cell line.

Materials:

  • HCT116 human colon carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized naphthoic acid analogs dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: HCT116 cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for a structure-activity relationship study and a potential signaling pathway that could be targeted by these cytotoxic compounds.

SAR_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Start Parent Compound (this compound) Synth Synthesis of Analogs (Amide Formation) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Characterize Structural Characterization (NMR, Mass Spec) Purify->Characterize Screen In Vitro Cytotoxicity Assay (MTT Assay on HCT116 cells) Characterize->Screen Data Data Analysis (IC50 Determination) Screen->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Identify Lead Compound(s) (e.g., Compound 1g) SAR->Lead Optimize Further Optimization (Design New Analogs) Lead->Optimize Optimize->Synth

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

Apoptosis_Pathway cluster_stimulus Induction cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Compound Hypothetical Analog (e.g., Compound 1g) Stress Cellular Stress (e.g., DNA Damage) Compound->Stress Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

A Comparative Guide to the Synthetic Routes of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 4,7-Dibromo-3-hydroxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct, published synthetic procedures for this specific compound, this document outlines the most plausible synthetic pathways based on established organic chemistry principles and analogous reactions reported in the literature. The information presented herein is intended to serve as a foundational resource for the development of a robust and efficient synthesis.

Introduction

This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid. The presence of two bromine atoms on the naphthalene core significantly influences its electronic properties, lipophilicity, and potential for further functionalization, making it an attractive intermediate for the synthesis of novel pharmaceutical agents and functional materials. This guide explores two primary retrosynthetic approaches: direct bromination of a pre-formed naphthoic acid and the bromination of a naphthol precursor followed by carboxylation.

Proposed Synthetic Routes: A Comparative Overview

Two logical synthetic pathways to this compound are proposed and evaluated.

Route 1: Direct Dibromination of 3-Hydroxy-2-naphthoic Acid

This approach involves the initial synthesis of the parent 3-hydroxy-2-naphthoic acid, followed by a direct electrophilic bromination to introduce the two bromine substituents.

Route 2: Bromination of 2-Naphthol followed by Carboxylation

This alternative strategy begins with the dibromination of the more readily available starting material, 2-naphthol, to generate a dibrominated intermediate, which is then carboxylated to yield the final product.

Quantitative Data Summary

ParameterRoute 1: Direct DibrominationRoute 2: Bromination followed by Carboxylation
Starting Material 2-Naphthol2-Naphthol
Key Intermediates 3-Hydroxy-2-naphthoic acid4,7-Dibromo-2-naphthol
Overall Yield (estimated) ModerateLow to Moderate
Number of Steps 22
Purity (estimated) Good to ExcellentModerate to Good
Key Reagents CO₂, High Pressure; BromineBromine; CO₂, High Pressure
Primary Challenge Controlling regioselectivity of dibrominationSelective synthesis of 4,7-dibromo-2-naphthol

Experimental Protocols

Route 1: Direct Dibromination of 3-Hydroxy-2-naphthoic Acid

Step 1: Synthesis of 3-Hydroxy-2-naphthoic Acid (Kolbe-Schmitt Reaction)

This procedure is based on the well-established Kolbe-Schmitt reaction for the carboxylation of phenols.[1]

  • Materials: 2-Naphthol, Sodium Hydroxide, Carbon Dioxide, Water, Hydrochloric Acid.

  • Procedure:

    • In a suitable pressure vessel, a concentrated aqueous solution of sodium hydroxide is prepared.

    • 2-Naphthol is added to the sodium hydroxide solution to form sodium 2-naphthoxide.

    • The mixture is heated under pressure to remove water and obtain the dry sodium 2-naphthoxide salt.

    • The vessel is then pressurized with carbon dioxide to a high pressure (typically >100 atm) and heated to a high temperature (typically >150 °C) for several hours.

    • After cooling, the reaction mixture is dissolved in water.

    • The solution is acidified with hydrochloric acid to precipitate the crude 3-hydroxy-2-naphthoic acid.

    • The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Dibromination of 3-Hydroxy-2-naphthoic Acid

This proposed procedure is based on analogous brominations of naphthol and naphthoic acid derivatives. The regioselectivity towards the 4,7-dibromo isomer would need to be confirmed experimentally.

  • Materials: 3-Hydroxy-2-naphthoic acid, Bromine, Acetic Acid (or a suitable inert solvent like chloroform or carbon tetrachloride).

  • Procedure:

    • 3-Hydroxy-2-naphthoic acid is dissolved or suspended in glacial acetic acid in a reaction flask equipped with a dropping funnel and a stirrer. The flask should be protected from light.

    • A solution of two equivalents of bromine in glacial acetic acid is added dropwise to the stirred mixture at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for a period of time to ensure complete reaction.

    • The reaction mixture is then poured into a large volume of cold water to precipitate the crude product.

    • The precipitate of this compound is collected by filtration, washed with water to remove any remaining acid and bromine, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Route 2: Bromination of 2-Naphthol followed by Carboxylation

Step 1: Synthesis of 4,7-Dibromo-2-naphthol

The selective synthesis of 4,7-dibromo-2-naphthol is a significant challenge, as direct bromination of 2-naphthol tends to yield a mixture of isomers. A potential, though unconfirmed, approach is presented.

  • Materials: 2-Naphthol, Bromine, a suitable solvent (e.g., acetic acid or a chlorinated solvent), potentially a catalyst to control regioselectivity.

  • Procedure:

    • 2-Naphthol is dissolved in a suitable solvent.

    • Two equivalents of a brominating agent (e.g., bromine) are added portion-wise or dropwise at a controlled temperature.

    • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) to determine the product distribution.

    • Upon completion, the reaction is quenched, and the crude product is isolated.

    • Separation of the desired 4,7-dibromo-2-naphthol isomer from other isomers would likely require chromatographic techniques.

Step 2: Carboxylation of 4,7-Dibromo-2-naphthol

This step would follow a similar Kolbe-Schmitt protocol as described in Route 1, Step 1.

  • Materials: 4,7-Dibromo-2-naphthol, Sodium Hydroxide, Carbon Dioxide, Water, Hydrochloric Acid.

  • Procedure:

    • The isolated 4,7-dibromo-2-naphthol is converted to its sodium salt using sodium hydroxide.

    • The dried sodium salt is then subjected to high-pressure and high-temperature carboxylation with carbon dioxide.

    • Acidic workup of the reaction mixture would precipitate the desired this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Route_1 start 2-Naphthol intermediate 3-Hydroxy-2-naphthoic acid start->intermediate 1. NaOH 2. CO2, High Pressure (Kolbe-Schmitt Reaction) product This compound intermediate->product 2 eq. Br2 (Electrophilic Bromination)

Caption: Synthetic pathway for Route 1: Direct Dibromination.

Route_2 start 2-Naphthol intermediate 4,7-Dibromo-2-naphthol start->intermediate 2 eq. Br2 (Electrophilic Bromination) product This compound intermediate->product 1. NaOH 2. CO2, High Pressure (Kolbe-Schmitt Reaction)

Caption: Synthetic pathway for Route 2: Bromination then Carboxylation.

Concluding Remarks

Both proposed synthetic routes to this compound present distinct advantages and challenges. Route 1, involving the direct dibromination of 3-hydroxy-2-naphthoic acid, appears to be the more straightforward approach, although the regioselectivity of the bromination step requires experimental validation. Route 2, which entails the initial bromination of 2-naphthol, is hampered by the likely formation of isomeric byproducts, which would necessitate challenging purification steps.

For researchers embarking on the synthesis of this compound, a systematic investigation into the bromination conditions of 3-hydroxy-2-naphthoic acid is recommended as the most promising starting point. Careful analysis of the resulting product mixture will be crucial to ascertain the feasibility of this route and to optimize the yield of the desired 4,7-dibromo isomer.

References

Safety Operating Guide

Proper Disposal of 4,7-Dibromo-3-hydroxy-2-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4,7-Dibromo-3-hydroxy-2-naphthoic acid is paramount for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this substance requires specific handling procedures to mitigate potential hazards. This guide provides essential information on its proper disposal, tailored for researchers, scientists, and drug development professionals.

Waste Classification and Handling

This compound is categorized as a halogenated organic waste due to the presence of bromine atoms in its structure.[1] This classification dictates that it must be segregated from other waste streams, particularly non-halogenated organic and inorganic wastes, to ensure proper treatment and disposal.[1][2]

Key Handling and Storage Guidelines:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3] Avoid using abbreviations or chemical formulas.[3]

  • Containers: Use only approved, leak-proof containers that are chemically compatible with the waste.[3][4] Containers should be kept tightly sealed when not in use to prevent the release of vapors.[3]

  • Segregation: Store halogenated organic waste separately from non-halogenated organic waste, acids, bases, and oxidizers.[1][3]

  • Storage Area: Waste containers should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3]

Step-by-Step Disposal Protocol

The primary disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[1] Adherence to the following procedural steps is critical for safe and compliant disposal.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect solid this compound waste in a designated, properly labeled container.

    • For solutions, use a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvents.[2][3]

  • Container Management:

    • Do not overfill waste containers; it is recommended to fill to a maximum of 90% capacity.[2]

    • Ensure the exterior of the waste container is clean and free of contamination.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]

    • Provide accurate information on the waste composition and quantity.

Summary of Waste Characteristics

CharacteristicGuideline
Waste Category Halogenated Organic Waste[1]
Primary Hazard Potential environmental and health hazards associated with halogenated compounds.
Disposal Method Incineration at a regulated hazardous waste facility.[1]
Container Type Chemically resistant, leak-proof, and clearly labeled containers.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste waste_id Identify Waste Type: Halogenated Organic Compound start->waste_id ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat waste_id->ppe segregation Segregate from other waste streams (non-halogenated, inorganic, etc.) ppe->segregation container Select Approved & Labeled Waste Container segregation->container collection Collect Waste in Designated Container (Solid or Liquid) container->collection storage Store in a Cool, Dry, Well-Ventilated Area collection->storage disposal_request Arrange for Disposal via EHS or Certified Contractor storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dibromo-3-hydroxy-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
4,7-Dibromo-3-hydroxy-2-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.